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  • Product: 1,3,8-Triazaspiro[4.5]decan-4-one
  • CAS: 56186-25-5

Core Science & Biosynthesis

Foundational

1,3,8-Triazaspiro[4.5]decan-4-one chemical properties

1,3,8-Triazaspiro[4.5]decan-4-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications As a Senior Application Scientist, I approach the 1,3,8-triazaspiro[4.5]decan-4-one s...

Author: BenchChem Technical Support Team. Date: March 2026

1,3,8-Triazaspiro[4.5]decan-4-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications

As a Senior Application Scientist, I approach the 1,3,8-triazaspiro[4.5]decan-4-one scaffold not merely as a chemical entity, but as a highly tunable, three-dimensional vector for interrogating complex biological systems. The spirocyclic nature of this compound provides a rigid conformational geometry that minimizes entropic penalties upon receptor binding, a critical advantage in modern drug development. This whitepaper synthesizes the physicochemical profiling, pharmacological targeting, and validated synthetic and experimental workflows associated with this vital chemotype.

Physicochemical Profiling & Structural Dynamics

The 1,3,8-triazaspiro[4.5]decan-4-one system is characterized by a decanone framework fused with a triaza ring system at a single spiro carbon. This orthogonal ring arrangement projects functional groups into distinct spatial quadrants, allowing for highly selective interactions with deep G-protein-coupled receptor (GPCR) binding pockets and mitochondrial protein interfaces. The most widely utilized derivative in medicinal chemistry is the 1-phenyl substituted variant, which serves as the core building block for numerous neuroleptics and receptor agonists 1[1].

Table 1: Quantitative Physicochemical Data of Core Scaffolds

Property1,3,8-Triazaspiro[4.5]decan-4-one1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
CAS Number 56186-25-51021-25-6
Molecular Formula C7H13N3OC13H17N3O
Molecular Weight 155.20 g/mol 231.29 g/mol
Physical State SolidBeige Powder
PubChem CID 2202219713544 (Derived)
InChI Key N/AHTQWGIHCFPWKAS-UHFFFAOYSA-N

(Data aggregated from 2[2] and1[1])

Pharmacological Applications & Target Pathways

The spirocyclic core is a privileged structure in pharmacology, demonstrating high affinity across multiple distinct biological targets:

  • Delta Opioid Receptor (DOR) Agonism: Recent high-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype. Unlike traditional DOR agonists (e.g., SNC80) which are β-arrestin 2 super-recruiters that induce seizures, this spirocyclic class is biased toward G-protein signaling. This causality translates to potent anti-allodynic efficacy in inflammatory pain models without convulsive liabilities3[3].

  • mPTP Inhibition & Cardioprotection: Derivatives such as 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one (PP11) act as first-in-class small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP). They specifically target the c-subunit of the F1/FO-ATP synthase complex. By stabilizing ATP synthase dimers, they prevent pore opening during ischemia-reperfusion, thereby halting cytochrome c release and apoptosis4[4].

  • Antipsychotic Activity: Compounds like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibit strong antipsychotic profiles. The spiro geometry allows a distinct separation between therapeutic doses (inhibiting avoidance activity) and toxic doses (causing catalepsy), reducing the propensity for extrapyramidal side effects 5[5].

Pathway A Ischemia/Reperfusion Stress B Ca2+ Overload & ROS Accumulation A->B C F1/FO-ATP Synthase (c-subunit) B->C E mPTP Opening C->E D 1,3,8-Triazaspiro[4.5]decan-4-ones (e.g., PP11) D->C Binds & Stabilizes F Cytochrome c Release E->F G Apoptosis / Cell Death F->G

Mechanism of mPTP inhibition by 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Synthetic Methodologies & Scale-Up Protocol

Synthesizing sterically hindered spirocyclic systems requires overcoming significant thermodynamic barriers. Traditional reductive amination often yields incomplete reduction or complex mixtures 6[6]. To bypass this, we utilize a highly selective Raney-Nickel (Ra-Ni) catalyzed hydrogenation of an aminonitrile intermediate, which forces spontaneous lactamization 7[7].

Protocol 1: Multigram Synthesis via Ra-Ni Hydrogenation

Causality Focus: Ensuring selective reduction without protecting group cleavage.

  • Strecker-Type Condensation: React the N-protected piperidone derivative with KCN and ammonium chloride in aqueous ethanol.

    • Causality: This establishes the quaternary carbon center (aminonitrile) essential for the spiro node.

  • High-Pressure Hydrogenation: Transfer the crude aminonitrile to a high-pressure reactor. Add Raney-Nickel catalyst in EtOH and pressurize with H2 to 60 atm at 50°C for 12 hours.

    • Causality: Ra-Ni selectively reduces the nitrile to a primary amine while leaving N-benzyl or N-phenyl protecting groups intact. The spatial proximity of the newly formed amine to the adjacent ester/ketone drives spontaneous intramolecular cyclization into the rigid lactam.

  • Workup & Trituration: Filter the catalyst through Celite. Concentrate the filtrate and triturate the resulting solid in hot pentane.

    • Causality: The rigid spirocyclic product crystallizes out, exploiting its differential solubility compared to linear, uncyclized impurities.

  • Validation Checkpoint: Analyze the isolated solid via LC-MS. The complete disappearance of the aminonitrile mass [M+H]+ and the emergence of the exact spiro mass confirms successful lactam formation. If uncyclized amine is detected, the batch must be refluxed in toluene to force ring closure.

Synthesis N1 Piperidone Derivative N2 Strecker Reaction (KCN, NH4Cl) N1->N2 N3 Aminonitrile Intermediate N2->N3 N4 Ra-Ni Hydrogenation (60 atm, 50°C) N3->N4 N5 1,3,8-Triazaspiro[4.5] decan-4-one N4->N5 Cyclization

Scalable synthetic workflow for 1,3,8-triazaspiro[4.5]decan-4-one scaffolds.

Experimental Validation & Assay Protocols

To validate the biological efficacy of synthesized 1,3,8-triazaspiro[4.5]decan-4-ones as cardioprotective agents, a self-validating mitochondrial swelling assay is required.

Protocol 2: Mitochondrial Swelling Assay for mPTP Inhibition

Causality Focus: Real-time kinetic tracking of pore dynamics.

  • Mitochondrial Isolation: Isolate mitochondria from rat heart tissue using differential centrifugation in a sucrose-based isolation buffer (pH 7.4) kept strictly at 4°C.

    • Causality: Maintaining low temperatures and an osmotic balance is critical to prevent premature, spontaneous mPTP opening before the assay begins.

  • Compound Incubation: Resuspend mitochondria in swelling buffer (120 mM KCl, 10 mM Tris-HCl) and incubate with the spirocyclic test compound (e.g., 1 µM) for 5 minutes.

    • Causality: Allows the compound to penetrate the outer membrane and bind the c-subunit of the F1/FO-ATP synthase.

  • Calcium Overload Trigger: Inject a bolus of CaCl2 (200 µM final concentration) into the cuvette.

    • Causality: Calcium overload mimics the exact pathological trigger of ischemia-reperfusion stress, forcing the mPTP to open.

  • Kinetic Spectrophotometry: Monitor the absorbance at 540 nm continuously for 15 minutes.

    • Causality: As the mPTP opens, solutes rush into the mitochondrial matrix, causing swelling. This decreases the optical density (light scattering) at 540 nm. A flat absorbance curve indicates successful pore inhibition by the drug.

  • Validation Checkpoint (Self-Validating System): Every assay plate must include a Cyclosporin A (CsA) cohort (positive control) and a DMSO cohort (vehicle). If the CsA control fails to inhibit swelling, the mitochondrial preparation is uncoupled or pre-swollen, and the entire run must be discarded.

References

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one - Chemical & Physical Properties. CymitQuimica. 1

  • 1,3,8-Triazaspiro(4.5)decan-4-one | C7H13N3O - PubChem. National Institutes of Health (NIH). 2

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics (JPET) / PMC. 3

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. SFERA / University of Ferrara. 4

  • Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. PubMed. 5

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. 6

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. 7

Sources

Exploratory

Synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The 1,3,8-triazaspiro[4.5]decan-4-one ring system is a highly privileged structural motif in medicinal chemistry. Originally popularized by its presence in the potent dopamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1,3,8-triazaspiro[4.5]decan-4-one ring system is a highly privileged structural motif in medicinal chemistry. Originally popularized by its presence in the potent dopamine D2 receptor antagonist spiperone, this spirocyclic scaffold has since been utilized to develop a diverse array of therapeutics. By systematically varying the substituents at the N1, N3, and N8 positions, researchers have successfully engineered ligands with high selectivity for dopamine D2 receptors[1], serotonin 5-HT2 receptors, orphanin FQ (OFQ) receptors[2], and bradykinin B2 receptors[3].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the retrosynthetic logic, self-validating synthetic protocols, and structure-activity relationships (SAR) that govern the development of these spirocyclic derivatives.

Retrosynthetic Analysis & Mechanistic Grounding

When designing a synthetic route for 1,3,8-triazaspiro[4.5]decan-4-one derivatives, chemists must choose between two primary spiro-annulation strategies: the Bucherer-Bergs reaction and the Strecker amino nitrile synthesis.

While the 4 efficiently yields spirohydantoins (1,3,8-triazaspiro[4.5]decane-2,4-diones)[4], it necessitates a subsequent, often harsh, reduction step to remove the C2-carbonyl to achieve the mono-carbonyl 4-one core. This can lead to over-reduction or complex mixtures[5].

Conversely, the Strecker-derived route is highly preferred for accessing the 4-one core directly. By reacting 1-benzyl-4-piperidone with a primary amine and a cyanide source, an α -aminonitrile is formed. Subsequent hydration to an amino amide and cyclization with a one-carbon synthon (like triethyl orthoformate) directly constructs the 1,3,8-triazaspiro[4.5]decan-4-one system with high fidelity and atom economy[3].

SyntheticWorkflow N1 1-Benzyl-4-piperidone N2 Strecker Reaction (R-NH2, KCN, AcOH) N1->N2 N3 α-Aminonitrile Intermediate N2->N3 N4 Hydration & Cyclization (Triethyl orthoformate, Δ) N3->N4 N5 N8-Benzyl Spiro Core N4->N5 N6 Deprotection (H2, Pd/C) N5->N6 N7 1,3,8-Triazaspiro[4.5]decan-4-one N6->N7 N8 N8-Alkylation (R'-X, Base) N7->N8 N9 Target Derivative (e.g., Spiperone analog) N8->N9

Synthetic workflow for 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Core Synthetic Workflows

The following protocols outline a self-validating, three-step workflow to synthesize and diversify the spirocyclic core.

Step 1: Strecker Amino Nitrile Synthesis

This step establishes the crucial quaternary carbon center. Acetic acid is utilized as both the solvent and an acid catalyst to promote imine formation prior to nucleophilic attack by the cyanide ion[3].

Protocol:

  • Initiation: In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1.0 eq) and the desired primary amine (e.g., 2-phenylethylamine, 1.1 eq) in glacial acetic acid (0.5 M concentration).

  • Cyanation: Dropwise, add a solution of potassium cyanide (KCN, 1.2 eq) dissolved in a minimal amount of water.

  • Propagation: Stir the reaction mixture at room temperature for 48 hours.

  • Quenching & Extraction: Pour the mixture into a slurry of concentrated NH₄OH and crushed ice to neutralize the acid and precipitate the product. Extract the aqueous layer with CHCl₃ (3x).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Analytical Check: Confirm the disappearance of the ketone carbonyl (~1710 cm⁻¹) and the appearance of the nitrile stretch (~2230 cm⁻¹) via FT-IR spectroscopy.

Step 2: Hydration and Spiro-Cyclization

The α -aminonitrile is hydrated to an amino amide, which is then cyclized. Triethyl orthoformate acts as an efficient one-carbon synthon, inserting between the primary amine and the amide nitrogen to close the spiro ring[3].

Protocol:

  • Hydration: Treat the α -aminonitrile with concentrated H₂SO₄ at 0 °C, then warm to room temperature for 12 hours to hydrolyze the nitrile to the corresponding amino amide.

  • Neutralization: Carefully neutralize the mixture with cold aqueous NaOH (to pH 8-9) and extract with ethyl acetate to isolate the amino amide intermediate.

  • Cyclization: Dissolve the crude amino amide in an excess of triethyl orthoformate (acts as both reagent and solvent).

  • Reflux: Heat the mixture to reflux (~140 °C) under an inert nitrogen atmosphere for 12–24 hours.

  • Validation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography. Analytical Check: The formation of the spiro-carbon is definitively confirmed via ¹³C NMR, where the quaternary spiro-carbon typically resonates at 58–62 ppm .

Step 3: N8-Deprotection and Diversification

The benzyl group protects the secondary piperidine nitrogen during the initial steps. Its removal via hydrogenolysis exposes the N8 position for late-stage diversification, such as the attachment of a butyrophenone tail for dopamine D2 antagonism[1] or a fluoroethyl group[6].

Protocol:

  • Deprotection: Dissolve the N8-benzyl spiro compound in ethanol. Add 10% Pd/C catalyst (10% w/w).

  • Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (60 psi) at 50 °C until hydrogen uptake ceases (typically 4-6 hours)[1].

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the free piperidine core.

  • Alkylation: Dissolve the deprotected core in a polar aprotic solvent (e.g., DMF). Add the desired alkylating agent (e.g., 1-bromo-2-fluoroethane, 1.2 eq) and K₂CO₃ (2.0 eq). Heat to 75 °C for 12 hours[1].

  • Validation: Purify via preparative HPLC. Confirm the final mass via LC-MS (ESI+) and structural integrity via ¹H/¹³C NMR.

Structure-Activity Relationships (SAR) & Quantitative Data

The pharmacological profile of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is highly dependent on its substitution pattern. The table below summarizes the quantitative receptor affinity data for key derivatives.

CompoundN1-SubstitutionN8-SubstitutionTarget ReceptorAffinity (Kᵢ / IC₅₀)
Spiperone Phenyl3-(4-fluorobenzoyl)propylDopamine D2~0.16 nM
NPC 18521 PhenethylPeptide MimeticBradykinin B21.2 nM
Compound 3c PhenylHexahydrophenalen-1-ylOrphanin FQ (OFQ)0.38 nM
Compound 28b Phenyl2-FluoroethylDopamine D2High Affinity

Data aggregated from authoritative SAR studies[3],[2], and[6].

Pharmacological Mechanism of Action

The most historically significant application of this scaffold is as a Dopamine D2 receptor antagonist (e.g., spiperone). The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Under normal physiological conditions, dopamine binding activates the Gi protein, which subsequently inhibits adenylyl cyclase, lowering intracellular cAMP levels.

When a 1,3,8-triazaspiro[4.5]decan-4-one derivative acts as an antagonist, it competitively blocks dopamine from binding. This prevents the activation of the Gi protein, thereby relieving the inhibition on adenylyl cyclase and maintaining or increasing cAMP levels, which alters downstream Protein Kinase A (PKA) signaling pathways.

SignalingPathway Ligand Spiperone Derivative (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Blocks DA binding GProtein Gi/o Protein (Inhibited) Receptor->GProtein Prevents Gi activation Effector Adenylyl Cyclase (Disinhibited/Active) GProtein->Effector Relieves inhibition cAMP cAMP Levels (Maintained) Effector->cAMP Catalyzes ATP Downstream PKA Activation & Cellular Response cAMP->Downstream Activates

Pharmacological mechanism of D2 receptor antagonism by spiperone derivatives.

References

  • Title: Synthesis and Characterization of Pseudopeptide Bradykinin B2 Receptor Antagonists Containing the 1,3,8-Triazaspiro[4.5]decan-4-one Ring System.
  • Title: Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties.
  • Title: EP3138841A1 - D2 antagonists, methods of synthesis and methods of use.
  • Title: Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626.
  • Title: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS OF HYDANTOIN.

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationships of 1,3,8-Triazaspiro[4.5]decan-4-one Compounds

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1,3,8-triazaspiro[4.5]decan-4-one compounds, a versatile scaffold that has yielded potent modulators of various biological...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1,3,8-triazaspiro[4.5]decan-4-one compounds, a versatile scaffold that has yielded potent modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the chemical features governing the pharmacological activity of this compound class.

Introduction: The Versatility of the 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold

The 1,3,8-triazaspiro[4.5]decan-4-one core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents, allowing for precise spatial orientation of substituents to interact with biological targets. This guide will delve into three primary areas where this scaffold has shown significant promise: as potential antipsychotic agents, as opioid receptor modulators, and as inhibitors of the mitochondrial permeability transition pore (mPTP).

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

A significant area of investigation for 1,3,8-triazaspiro[4.5]decan-4-one derivatives has been their potential as antipsychotic agents. The therapeutic efficacy of many antipsychotics is attributed to their interaction with dopamine D2 and serotonin 5-HT1A receptors.

Core SAR Principles

Early studies on 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds revealed key SAR insights.[1] The behavioral activity of these compounds is particularly sensitive to substitutions on the 1-phenyl moiety, while modifications at the N-3 position of the triazaspirodecanone ring are generally better tolerated.[1] This suggests that the 1-phenyl group is critically involved in receptor recognition.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities of a representative compound, Ziprasidone, which, while not a 1,3,8-triazaspiro[4.5]decan-4-one itself, illustrates the receptor profile sought for atypical antipsychotics. This data provides a benchmark for the desired activity of novel compounds based on the spirocyclic scaffold.

Receptor SubtypeZiprasidone Ki (nM)
Dopamine Receptors
D24.8
D37.2
Serotonin Receptors
5-HT1A (agonist)3.4
5-HT2A0.4
5-HT2C1.3

Data sourced from BenchChem Application Notes.[2]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Causality Behind Experimental Choice: A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor. By measuring the ability of a compound to displace a known high-affinity radioligand, we can quantify its binding potency (Ki value). This is a crucial first step in characterizing a potential antipsychotic agent.

Step-by-Step Methodology:

  • Receptor Source: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[2]

  • Radioligand: Employ [3H]Spiperone, a potent D2 antagonist, as the radioligand.[2]

  • Assay Buffer: Prepare an assay buffer of 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[2]

  • Incubation: In a 96-well microplate, combine the cell membranes, [3H]Spiperone, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known D2 antagonist, such as (+)-butaclamol (10 µM), is used.[2]

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]

Opioid Receptor Modulation: A Complex Signaling Landscape

Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have also been investigated as modulators of opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, as well as the opioid receptor-like 1 (ORL-1) receptor.[4] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception and other physiological processes.

SAR Insights for Opioid Receptor Affinity

For a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, substitutions on the biaryl moiety were found to significantly enhance the affinity for the µ-opioid receptor.[4]

Data Presentation: Opioid Receptor Binding Affinities

The following table presents the binding affinities (pKi) for exemplary 1,3,8-triazaspiro[4.5]decan-4-one derivatives at the OFQ-receptor (ORL-1).

Compound (Example No.)pKi at OFQ-Receptor
168.4
249.5

Data sourced from a European Patent Application.[3]

Signaling Pathway Visualization: Opioid Receptor Activation

The activation of opioid receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein dependent pathway.

Opioid_Signaling Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (µ, δ, κ, ORL-1) Opioid_Agonist->Opioid_Receptor binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx PKA PKA cAMP->PKA activates Neuronal_Inhibition Decreased Neuronal Excitability K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition reduced

Caption: Canonical G-protein signaling pathway upon opioid receptor activation.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A Cardioprotective Strategy

More recently, 1,3,8-triazaspiro[4.5]decan-4-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6] The opening of the mPTP is a critical event in ischemia-reperfusion injury, and its inhibition represents a promising therapeutic strategy for cardioprotection.

SAR of mPTP Inhibitors

Structure-activity relationship studies have revealed that the substituent at the 3-position of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold plays a significant role in modulating the inhibitory activity against the mPTP.[7] Modeling studies suggest that these molecules bind at the interface between the c-ring and subunit a of ATP synthase.[8]

Data Presentation: mPTP Inhibitory Activity
Experimental Workflow: Assessing mPTP Opening

Causality Behind Experimental Choice: The opening of the mPTP leads to mitochondrial swelling, a direct and measurable consequence. Therefore, a mitochondrial swelling assay is a robust method to assess the inhibitory potential of compounds on the mPTP.

mPTP_Workflow cluster_prep Mitochondrial Isolation cluster_assay Mitochondrial Swelling Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., heart, liver) Differential_Centrifugation 2. Differential Centrifugation Tissue_Homogenization->Differential_Centrifugation Mitochondrial_Pellet 3. Isolated Mitochondria Differential_Centrifugation->Mitochondrial_Pellet Suspension 4. Suspend Mitochondria in Swelling Buffer Mitochondrial_Pellet->Suspension Incubation 5. Pre-incubate with Test Compound Suspension->Incubation Induction 6. Induce mPTP Opening (e.g., with CaCl2) Incubation->Induction Measurement 7. Monitor Absorbance at 540 nm (Spectrophotometer) Induction->Measurement Absorbance_Decrease 8. Decreased Absorbance Indicates Swelling Measurement->Absorbance_Decrease Inhibition_Calculation 9. Calculate % Inhibition Compared to Control Absorbance_Decrease->Inhibition_Calculation

Caption: Experimental workflow for assessing mPTP inhibition via a mitochondrial swelling assay.

Detailed Protocol: Mitochondrial Swelling Assay
  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) using standard differential centrifugation techniques.

  • Mitochondrial Suspension: Resuspend the isolated mitochondria in a swelling buffer (e.g., 125 mM sucrose, 65 mM KCl, and 10 mM HEPES at pH 7.2) supplemented with a respiratory substrate like succinate.[9]

  • Pre-incubation: Pre-incubate the mitochondrial suspension with various concentrations of the 1,3,8-triazaspiro[4.5]decan-4-one test compound or vehicle control.

  • Induction of mPTP Opening: Initiate mPTP opening by adding an inducer, typically a pulse of calcium chloride (CaCl2).[9]

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance of the mitochondrial suspension at 520-540 nm over time using a spectrophotometer.[9][10]

  • Data Interpretation: A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened mPTP. The extent of inhibition by the test compound is determined by comparing the rate and magnitude of the absorbance decrease in the presence of the compound to the vehicle control.

Synthesis of the 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold

The synthesis of the core 1,3,8-triazaspiro[4.5]decan-4-one scaffold and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of a piperidone derivative with an appropriate amine and a source of the carbonyl group. For instance, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be prepared from N-benzyl-4-piperidone.[7] Another approach involves a multi-step synthesis starting from diethyl oxalate and urea.[11]

A general method for the derivatization at the 8-position involves reductive amination of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.[3]

Conclusion and Future Directions

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has proven to be a remarkably versatile platform for the design of novel bioactive molecules. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can yield potent and selective modulators of diverse biological targets, from GPCRs in the central nervous system to mitochondrial channels involved in cell death pathways.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of novel derivatives with a wider range of substituents to further probe the SAR and optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and advanced molecular modeling.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Translational Studies: Progression of the most promising compounds into preclinical models of disease to validate their therapeutic potential.

By leveraging the insights presented in this guide, researchers can continue to unlock the full potential of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold in the development of next-generation therapeutics.

References

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Arce Gálvez, L., Hernández Abuchaibe, D., Cuervo Pulgarín, J. L., & Buitrago Martín, C. L. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología, 52(2). [Link]

  • Bernardi, P., & Di Lisa, F. (2015). The mitochondrial permeability transition pore: a mystery solved? The Journal of biological chemistry, 290(25), 15365–15371. [Link]

  • Carraro, M., & Bernardi, P. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International Journal of Molecular Sciences, 24(9), 7943. [Link]

  • Che, T., Majumdar, S., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Neuron, 111(16), 2536–2552. [Link]

  • Di, L., & Kerns, E. H. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual. [Link]

  • European Patent Office. (1999).
  • Google Patents. (2020). 1-Methyl-1,3,8-triazaspiro[4.
  • Halestrap, A. P. (2009). Regulation and pharmacology of the mitochondrial permeability transition pore. Cardiovascular research, 83(2), 213–225. [Link]

  • Kandasamy, R., et al. (2022). Opioid receptors signaling network. Journal of Neurochemistry, 162(5), 443-453. [Link]

  • Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Penzo, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. [Link]

  • ResearchGate. (2018). Development of the nFCM-based approach for assessing mPTP opening and... | Download Scientific Diagram. [Link]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Thomas, M. P., et al. (2006). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 148(8), 1079–1088. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Wikipedia. (2024, March 5). Mitochondrial permeability transition pore. [Link]

  • Wise, L. D., et al. (1988). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 31(12), 2282–2286. [Link]

  • Zádor, F., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal chemistry (Shariqah (United Arab Emirates)), 1(6), 601–610. [Link]

Sources

Exploratory

Discovery of 1,3,8-Triazaspiro[4.5]decan-4-one as a Novel Chemotype: A Technical Guide to Next-Generation GPCR Ligands

Executive Summary The pursuit of highly selective, efficacious, and safe G-protein-coupled receptor (GPCR) therapeutics is frequently bottlenecked by the polypharmacology and off-target toxicity of historical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, efficacious, and safe G-protein-coupled receptor (GPCR) therapeutics is frequently bottlenecked by the polypharmacology and off-target toxicity of historical scaffolds. Recently, the 1,3,8-triazaspiro[4.5]decan-4-one core has emerged as a highly privileged, versatile chemotype in medicinal chemistry[1][2]. While historically recognized for yielding potent Nociceptin/Orphanin FQ (NOP) receptor agonists such as Ro 64-6198[3][4], recent high-throughput screening campaigns have successfully repositioned derivatives of this scaffold—specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones—as a novel, highly selective chemotype for the Delta Opioid Receptor (DOR)[5][6].

This whitepaper dissects the mechanistic rationale, discovery workflows, and structural advantages of the 1,3,8-triazaspiro[4.5]decan-4-one chemotype, providing actionable protocols for researchers aiming to validate biased GPCR signaling and orthosteric target engagement.

Mechanistic Rationale: The Drive for G-Protein Bias

The clinical development of DOR agonists has historically been derailed by severe adverse effects. Prototypical DOR agonists sharing the SNC80 chemotype are highly efficacious recruiters of β-arrestin, a signaling pathway intrinsically linked to the induction of seizures and rapid receptor tachyphylaxis (tolerance)[5].

The discovery of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype represents a critical breakthrough because it inherently favors G-protein-biased signaling [5]. By binding to the orthosteric pocket of the DOR, this novel chemotype stabilizes a receptor conformation that robustly inhibits cAMP production via Gαi/o pathways while displaying minimal efficacy for β-arrestin recruitment[5]. This functional selectivity effectively uncouples the therapeutic anti-allodynic benefits from the β-arrestin-mediated adverse events[5].

G Agonist 1,3,8-Triazaspiro[4.5]decan-4-one (Novel Chemotype) Receptor Delta Opioid Receptor (Orthosteric Site) Agonist->Receptor Binds GProtein G-Protein Signaling (cAMP Inhibition) Receptor->GProtein Biased Activation Arrestin β-Arrestin Recruitment (Reduced Efficacy) Receptor->Arrestin Minimal Activation Analgesia Anti-Allodynic Efficacy (Therapeutic Effect) GProtein->Analgesia Promotes SideEffects Adverse Effects (Seizures, Tachyphylaxis) Arrestin->SideEffects Drives (Avoided)

Caption: DOR signaling pathway illustrating the G-protein bias of the novel 1,3,8-triazaspiro[4.5]decan-4-one chemotype.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the spirocyclic core allows for distinct functionalization to target different opioid receptor subtypes. Table 1 summarizes the pharmacological profiles of key molecules within this space, contrasting the novel DOR hit against historical benchmarks.

Table 1: Pharmacological Comparison of Key Opioid Receptor Ligands

CompoundPrimary TargetChemotypeSignaling ProfileKey In Vivo Effect
Novel Hit (Compound 1) DOR1,3,8-triazaspiro[4.5]decane-2,4-dioneG-protein biased (low β-arrestin)Anti-allodynic (CFA model)[5]
SNC80 DORBenzamideUnbiased (High β-arrestin)Analgesic, but induces seizures[5]
Ro 64-6198 NOP1,3,8-triazaspiro[4.5]decan-4-oneFull AgonistAnxiolytic, Analgesic[3][7]
ML299 PLD1/21,3,8-triazaspiro[4.5]decaneDual InhibitorDecreases invasive migration[2]

Note: The novel DOR hit demonstrated selectivity over a panel of 167 other GPCRs, underscoring the target specificity achievable with rational SAR modifications of the spiro-core[5].

Discovery Workflow & Experimental Methodologies

The identification of this chemotype requires a rigorous, self-validating experimental cascade. Below are the field-proven protocols used to isolate and validate these biased agonists.

Workflow Library GPCR-Focused Chemical Library Screening β-Arrestin Assay (HTS Screening) Library->Screening Input Binding Competitive Radioligand Binding Assay Screening->Binding Hit Selection InVivo CFA Inflammatory Pain Model (Mice) Binding->InVivo Orthosteric Confirmation Hit Lead Identification: Novel DOR Agonist InVivo->Hit Efficacy Validation

Caption: Discovery workflow from HTS screening to in vivo validation of the lead compound.

Protocol A: Competitive Radioligand Binding Assay for Orthosteric Confirmation

To prove that the novel chemotype binds to the orthosteric site rather than acting as an allosteric modulator, competitive displacement of highly selective tritiated ligands is required[5].

  • Membrane Preparation: Isolate receptor-expressing membranes and resuspend (7 µg total protein in 100 µl) in a 4°C assay buffer comprising 50 mM Tris HCl, 10 mM MgCl₂, and 1 mM EDTA at pH 7.4[5].

    • Causality Check: The inclusion of MgCl₂ is critical as divalent cations stabilize the high-affinity G-protein-coupled state of the receptor, while EDTA chelates trace metals to prevent metalloprotease-driven degradation of the receptors.

  • Radioligand Addition: Introduce 3.3 nM of [3H][D-Pen2,5]enkephalin (DPDPE) for DOR assays, or 2.35 nM of [3H]DAMGO for Mu Opioid Receptor (MOR) counter-screening[5].

    • Causality Check: These specific concentrations are calibrated near their respective Kd​ values (e.g., DPDPE Kd​ = 3.9 nM) to achieve approximately 50% receptor occupancy. This maximizes the assay's dynamic range and sensitivity to competitive displacement by the test compounds[5].

  • Incubation & Displacement: Add the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in a 10-point concentration-response format. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting to derive IC50​ and calculate Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vivo Efficacy via the CFA Inflammatory Pain Model

To validate that the G-protein bias translates to therapeutic efficacy without the SNC80-like side effects, the Complete Freund's Adjuvant (CFA) model is utilized[5].

  • Baseline Assessment: Acclimate male and female C57BL/6 mice to the testing environment. Establish baseline tactile sensitivity using the up-down method with von Frey filaments[5].

  • Induction of Allodynia: Inject 20 µL of CFA into the intraplantar surface of the right hind paw.

    • Causality Check: CFA induces a localized, chronic inflammatory response. This is a deliberate choice over acute nociceptive models (like the tail-flick) because chronic inflammation upregulates DOR expression and trafficking to the neuronal membrane, providing a target-rich environment essential for evaluating DOR-mediated anti-allodynia.

  • Compound Administration: At 48 hours post-CFA injection (peak allodynia), administer the hit compound systemically (e.g., via intraperitoneal injection).

  • Efficacy Readout: Measure the withdrawal threshold using von Frey filaments at 30, 60, and 120 minutes post-administration. A statistically significant increase in the withdrawal threshold confirms the anti-allodynic efficacy of the novel chemotype[5].

Conclusion & Future Perspectives

The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel, G-protein-biased DOR agonist chemotype is a masterclass in modern drug discovery[5]. By moving away from the liabilities of the SNC80 benzamide scaffold, researchers have unlocked a pathway to develop clinical candidates for chronic pain and migraine that circumvent seizure induction and tachyphylaxis[5]. Furthermore, the historical success of this spirocyclic core in targeting NOP (Ro 64-6198)[3] and PLD1/2 (ML299)[2] highlights its exceptional synthetic tractability and potential for further library expansion.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: Journal of Pharmacology and Experimental Therapeutics (JPET), April 2024. URL:[Link]

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) Source: ACS Chemical Neuroscience, 2015. URL:[Link]

  • Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 Source: Bioorganic & Medicinal Chemistry Letters / NIH PMC. URL:[Link]

Sources

Foundational

Physical and chemical properties of 1,3,8-Triazaspiro[4.5]decan-4-one

An In-Depth Technical Guide to 1,3,8-Triazaspiro[4.5]decan-4-one: Properties, Synthesis, and Applications in Modern Drug Discovery Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3,8-Triazaspiro[4.5]decan-4-one: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of biological targets, earning the designation of "privileged structures." The 1,3,8-triazaspiro[4.5]decan-4-one core is a quintessential example of such a scaffold. This spirocyclic system, which fuses a hydantoin ring with a piperidine moiety, offers a unique three-dimensional architecture that has proven exceptionally fruitful for the development of novel therapeutics. Its rigid, yet conformationally defined, structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with diverse biological targets.

This guide provides a comprehensive technical overview of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical and chemical properties, outline key synthetic strategies, and survey its expansive role in contemporary drug discovery, from central nervous system disorders to oncology.

Part 1: Core Physicochemical Properties

The parent scaffold, 1,3,8-triazaspiro[4.5]decan-4-one, serves as the fundamental building block for a vast library of derivatives. While extensive experimental data for the unsubstituted core is sparse in the public domain, computational properties provide a reliable baseline for understanding its behavior.

PropertyValueSource
IUPAC Name 1,3,8-triazaspiro[4.5]decan-4-one[1]
CAS Number 56186-25-5[1]
Molecular Formula C₇H₁₃N₃O[1]
Molecular Weight 155.20 g/mol [1]
XLogP3 (Computed) -1.1[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 53.2 Ų[1]

These computed values suggest a molecule with a high degree of polarity and low lipophilicity (negative XLogP3), which is characteristic of the unsubstituted core. However, the true value of this scaffold lies in its capacity for derivatization, which allows for extensive modulation of these properties. For instance, the widely used intermediate, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6), is a white to yellow solid, and its derivatives often exhibit significantly different solubility and lipophilicity profiles tailored to specific biological targets.[2]

Part 2: Chemical Reactivity and Synthetic Strategies

The chemical versatility of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is central to its utility. The structure contains several reactive sites that can be selectively functionalized.

Key Reactive Sites:

  • Piperidine Nitrogen (N8): As a secondary amine, the N8 position is the most common site for derivatization. It readily undergoes nucleophilic substitution and, most notably, reductive amination with a wide array of aldehydes and ketones. This reaction is a cornerstone for building extensive compound libraries, allowing for the introduction of diverse side chains that can probe the binding pockets of target proteins.[3]

  • Hydantoin Nitrogens (N1 and N3): The N-H protons of the hydantoin ring can be deprotonated by a suitable base and subsequently alkylated or arylated. This allows for further structural modifications, influencing the molecule's electronic properties and hydrogen bonding capacity.

General Synthetic Workflow

The construction of the 1,3,8-triazaspiro[4.5]decan-4-one core is efficiently achieved through established heterocyclic chemistry reactions. A common and effective approach is a variation of the Bucherer-Bergs reaction, followed by derivatization at the N8 position.

G cluster_0 Core Synthesis cluster_1 N8 Derivatization A 4-Piperidone D 1,3,8-Triazaspiro[4.5] decane-2,4-dione A->D Bucherer-Bergs Reaction B Ammonium Carbonate B->D C Sodium Cyanide C->D G Final Derivative D->G Reductive Amination D->G E Aldehyde/Ketone (R1-CO-R2) E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Caption: Generalized synthetic workflow for 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Exemplary Protocol: Synthesis of N8-Substituted Derivatives via Reductive Amination

This protocol describes a general method for the derivatization of a 1-substituted-1,3,8-triazaspiro[4.5]decan-4-one core, a common procedure in medicinal chemistry campaigns.[3]

  • Reaction Setup: To a solution of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired ketone or aldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. In some cases, the addition of a mild acid catalyst like acetic acid can accelerate this step.

  • Reduction: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. This reagent is preferred for its selectivity and mildness, minimizing over-reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired N8-substituted product.

Trustworthiness through Self-Validation: Each step of this protocol includes a validation checkpoint. The formation of the iminium ion (Step 2) and the final product (Step 4) are confirmed analytically (LC-MS). The final purification (Step 5) ensures the isolation of the target compound with high purity, which is then confirmed by spectroscopic methods as described in the following section.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of newly synthesized 1,3,8-triazaspiro[4.5]decan-4-one derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the core scaffold will show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The N-H protons of the hydantoin and piperidine moieties will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent. Upon N8-substitution, new signals corresponding to the introduced moiety will appear, and the integration and multiplicity of the piperidine protons adjacent to N8 will change.

    • ¹³C NMR: The spectrum will be characterized by two carbonyl signals for the hydantoin ring (typically ~155-175 ppm) and a spiro-carbon signal. Aliphatic signals for the piperidine ring will be observed in the upfield region.[4][5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the synthesized compounds. The expected molecular ion peak [M+H]⁺ is typically the base peak observed.[3] The NIST Chemistry WebBook provides a reference electron ionization mass spectrum for the 1-phenyl derivative.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include N-H stretching vibrations (around 3200 cm⁻¹) and strong C=O stretching vibrations for the hydantoin carbonyl groups (around 1700-1770 cm⁻¹).[4]

Part 4: A Privileged Scaffold in Drug Discovery

The true power of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is demonstrated by the sheer breadth of its applications in drug discovery. Its rigid structure and synthetically accessible substitution points have enabled the development of potent and selective modulators for numerous biological targets.

G cluster_CNS CNS Targets cluster_Other Other Key Targets Core 1,3,8-Triazaspiro [4.5]decan-4-one Scaffold DOR δ Opioid Receptor (Analgesia) Core->DOR OFQ Orphanin FQ Receptor (Anxiolytic) Core->OFQ Dopamine_R Dopamine Receptors (Antipsychotic) Core->Dopamine_R Serotonin_R 5-HT Receptors Core->Serotonin_R mPTP mPTP (Cardioprotection) Core->mPTP HAT p300/CBP HAT (Oncology) Core->HAT Myelo Hematopoiesis (Myelostimulation) Core->Myelo

Caption: Diverse biological targets of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Therapeutic AreaBiological TargetRepresentative ApplicationReference(s)
Neuroscience δ Opioid Receptors (DOR)Selective agonists for the treatment of inflammatory pain.[7]
Neuroscience Orphanin FQ (OFQ) ReceptorPotent and selective agonists with anxiolytic-like properties.[8]
Neuroscience Dopamine/Serotonin ReceptorsPotential antipsychotic agents with reduced neurological side effects.[9]
Cardiovascular Mitochondrial Permeability Transition Pore (mPTP)Inhibitors targeting the F1/FO-ATP synthase complex to prevent ischemia-reperfusion injury.[10][11][12]
Oncology p300/CBP Histone Acetyltransferases (HAT)Selective, orally bioavailable inhibitors for cancer therapy.[13][14]
Hematology Bone Marrow HematopoiesisMyelostimulating agents to accelerate regeneration of lymphocytes and granulocytes.

This remarkable polypharmacology underscores the scaffold's ability to be chemically tailored to fit the specific steric and electronic requirements of vastly different protein binding sites. Studies have identified derivatives with high selectivity and potency, with some advancing into preclinical and clinical development.[7][13]

Conclusion

The 1,3,8-triazaspiro[4.5]decan-4-one core has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its robust and versatile synthesis, coupled with a unique three-dimensional structure, provides an ideal starting point for the design of novel therapeutics. The demonstrated success of its derivatives against a wide range of challenging biological targets—from GPCRs in the central nervous system to enzymes involved in epigenetic regulation—ensures that this remarkable molecular framework will continue to be a focus of intensive research and development efforts for years to come.

References

  • LookChem. Cas 3222-88-6,1,3,8-Triazaspiro[4.5]decan-4-one,8-[1-(4-chlorophenyl)ethyl] - LookChem. [Link]

  • Cheméo. Chemical Properties of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6). [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • NIST. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one - NIST Chemistry WebBook. [Link]

  • Guerrini, R., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European Journal of Medicinal Chemistry, 35(9), 839-51. [Link]

  • European Patent Office. 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives - EP 0921125 A1. [Link]

  • Lasko, L. M., et al. (2020). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • SFERA. Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bagley, J. R., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Yevich, J. P., et al. (1986). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-69. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. [Link]

  • Pacifico, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Pacifico, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. ACS Publications. [Link]

  • ResearchGate. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2020). [Link]

Sources

Exploratory

Unveiling the Spirocyclic Core: Advanced Spectroscopic Profiling of 1,3,8-Triazaspiro[4.5]decan-4-one

The Strategic Importance of the Spirocyclic Scaffold The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold (CAS: 1021-25-6) is a highly privileged pharmacophore in modern medicinal chemistry[1]. Originally recognized a...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of the Spirocyclic Scaffold

The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold (CAS: 1021-25-6) is a highly privileged pharmacophore in modern medicinal chemistry[1]. Originally recognized as the structural anchor for classical butyrophenone antipsychotics like spiperone and fluspirilene[2][3], this rigid spirocyclic system has recently been repurposed for novel therapeutic applications, including mitochondrial permeability transition pore (mPTP) inhibitors and NOP receptor agonists (e.g., Ro 64-6198)[4][5].

The defining feature of this scaffold is the orthogonal fusion of a piperidine ring and an imidazolone ring at a single quaternary carbon (C5). This structural rigidity dictates its distinct spectroscopic behavior. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a dynamic elucidation of its 3D conformation. The following guide details the causality behind its Mass Spectrometry (MS) fragmentation and Nuclear Magnetic Resonance (NMR) chemical shifts, providing self-validating protocols for rigorous structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Fragmentation

Under Electrospray Ionization (ESI) conditions, the basic secondary amine of the piperidine ring (N8) is preferentially protonated, yielding a robust [M+H]+ precursor ion at m/z 232.1 for the unsubstituted 1-phenyl derivative[1]. When subjected to Higher-energy Collisional Dissociation (HCD), the fragmentation is driven by the stability of the resulting iminium ions and the relief of steric strain at the spiro center.

The primary cleavage pathway involves the rupture of the spiro ring. The nitrogen lone pairs assist in the expulsion of the phenyl isocyanate or the entire imidazolone moiety. This predictable fragmentation is highly diagnostic; the presence of the m/z 123.1 fragment specifically confirms that the 1-phenylimidazolone moiety remains intact, while the m/z 165.1 fragment indicates the retention of the spiro junction prior to deeper piperidine cleavage[2].

Self-Validating LC-MS/MS Protocol

To ensure reproducible fragmentation and accurate mass assignment, the following workflow must be executed:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the N8 position, maximizing the [M+H]+ signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data-dependent MS2 (ddMS2) spectra using a normalized collision energy (NCE) of 30-40%.

  • Validation Checkpoint: The protocol is self-validating if the precursor ion (m/z 232.1) produces a base peak at m/z 123.1. If this fragment is absent, the structural integrity of the phenyl-imidazolone system is compromised, indicating synthetic failure or degradation.

MS_Workflow Precursor [M+H]+ m/z 232.1 Protonated at N8 Frag1 m/z 123.1 Piperidine Cleavage Precursor->Frag1 - PhNCO Frag2 m/z 165.1 Spiro Ring Cleavage Precursor->Frag2 - C3H5N2O Frag3 m/z 214.1 Loss of H2O Precursor->Frag3 - H2O

ESI-MS/MS fragmentation pathways of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

Table 1: Diagnostic MS/MS Fragments (Positive ESI)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment / Causality
232.1123.1109 DaCleavage of the piperidine ring; confirms intact phenyl-imidazolone.
232.1165.167 DaSpiro ring cleavage; loss of C3​H5​N2​O .
232.1214.118 DaLoss of H2​O from the carbonyl group.

Nuclear Magnetic Resonance (NMR) Elucidation

Causality of Chemical Shifts

The 1,3,8-triazaspiro[4.5]decan-4-one system presents a fascinating NMR challenge due to its conformational dynamics. The piperidine ring adopts a rigid chair conformation, which renders the axial and equatorial protons magnetically non-equivalent[5]. Consequently, the CH2​ groups adjacent to the spiro center (C6, C10) and the amine (C7, C9) do not appear as simple triplets, but rather as complex multiplets due to geminal ( 2J ) and vicinal ( 3J ) couplings[6].

Furthermore, the N−CH2​−N bridge (C2) of the imidazolone ring is highly deshielded by the two adjacent nitrogen atoms, appearing as a sharp, diagnostic singlet at ~4.65 ppm in DMSO−d6​ [6]. The spiro carbon itself (C5) is a quaternary center completely devoid of attached protons, making 1D 13C and 2D HMBC experiments absolutely critical for its assignment.

Self-Validating NMR Protocol

To unambiguously map the spirocyclic connectivity, execute the following multi-nuclear workflow:

  • Solvent Selection & Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ . Causality: DMSO−d6​ is mandated over CDCl3​ because it prevents the rapid exchange of the N3-H and N8-H protons, allowing them to be observed as distinct broad singlets[5].

  • 1D Acquisition: Acquire a 1H spectrum at 400 MHz (16 scans, relaxation delay D1=2s ) and a 13C spectrum at 100 MHz (512 scans, D1=2s ).

  • 2D Correlation Strategy:

    • Run a COSY experiment to map the continuous spin system of the piperidine ring.

    • Run an HSQC experiment to link the complex multiplets to their respective carbons.

    • Run an HMBC experiment to bridge the two rings.

  • Validation Checkpoint: The protocol is self-validating through the HMBC data. If the quaternary carbon at ~58-60 ppm (C5) does not show strong 3JCH​ cross-peaks to both the piperidine protons (at ~1.5-2.0 ppm) and the imidazolone N−CH2​−N protons (at ~4.65 ppm), the spirocyclic fusion has not occurred, and the synthesis must be aborted.

NMR_Workflow SamplePrep Sample Preparation (15 mg in DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) SamplePrep->OneD COSY 2D COSY (Spin Systems) OneD->COSY HSQC 2D HSQC (C-H Correlations) OneD->HSQC HMBC 2D HMBC (Spiro C5 Assignment) OneD->HMBC

Step-by-step NMR acquisition and 2D correlation strategy for spiro assignment.

Table 2: Expected 1H and 13C NMR Chemical Shifts ( DMSO−d6​ , 400 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1H 1.50 - 1.60Multiplet (m)2HPiperidine CH2​ (axial, C6/C10)
1H 2.75 - 2.90Multiplet (m)2HPiperidine CH2​ (equatorial, C6/C10)
1H 3.45 - 3.90Multiplet (m)4HPiperidine CH2​ (C7/C9 adjacent to N8)
1H 4.65 - 4.70Singlet (s)2HImidazolone N−CH2​−N (C2)
1H 6.76 - 7.70Multiplets (m)5HN1-Phenyl aromatic protons
1H 8.50 - 9.00Broad Singlet (br s)1HImidazolone N3-H (exchangeable)
13C ~ 175.0Singlet (Cq)-Carbonyl (C4)
13C ~ 58.0 - 60.0Singlet (Cq)-Spiro quaternary center (C5)
13C ~ 55.0 - 58.0Singlet ( CH2​ )-Imidazolone N−CH2​−N (C2)

Conclusion

The spectroscopic validation of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold requires a deep understanding of its 3D spatial constraints and electronic environment. By employing HCD-driven mass spectrometry to map its predictable fragmentation, and utilizing a multi-nuclear, 2D-correlated NMR approach to unambiguously assign the quaternary spiro center, researchers can establish a self-validating framework. This rigorous analytical grounding is paramount before advancing these privileged structures into complex in vitro or in vivo pharmacological models.

References

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). PubMed Central - NIH.[Link]

  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Spiperone | C23H26FN3O2 | CID 5265. PubChem - NIH.[Link]

  • Fluspirilene | C29H31F2N3O | CID 3396. PubChem - NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of 1,3,8-Triazaspirodecan-4-one Derivatives as HIF-PHD Inhibitors for Anemia

Application Note: Pharmacological Evaluation of 1,3,8-Triazaspiro[1]decan-4-one Derivatives as HIF-PHD Inhibitors for Anemia Introduction & Mechanistic Rationale The clinical management of chronic kidney disease (CKD)-as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 1,3,8-Triazaspiro[1]decan-4-one Derivatives as HIF-PHD Inhibitors for Anemia

Introduction & Mechanistic Rationale

The clinical management of chronic kidney disease (CKD)-associated anemia has historically relied on recombinant human erythropoietin (rhEPO) and intravenous iron supplementation. However, supraphysiological EPO levels can lead to adverse cardiovascular events. The discovery of the Hypoxia-Inducible Factor (HIF) pathway provided a novel therapeutic target: the Prolyl Hydroxylase Domain (PHD) enzymes.

The 1,3,8-triazaspiro[1]decan-4-one scaffold (and its spirohydantoin derivatives) has emerged as a highly efficacious structural class of pan-inhibitors for the HIF-PHD family (). Under normoxic conditions, PHD enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-α subunit, marking it for pVHL-mediated proteasomal degradation.

Causality in Drug Design: 1,3,8-Triazaspiro[1]decan-4-one derivatives act as competitive inhibitors at the 2-OG binding pocket of PHD2. By displacing 2-OG, these compounds stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and upregulate the transcription of the endogenous EPO gene (). Crucially, this spiro-scaffold exhibits a short pharmacokinetic half-life. A brief, transient inhibition of PHD is sufficient to trigger a durable EPO response while minimizing the off-target pleiotropic effects (e.g., tumor angiogenesis) associated with chronic, prolonged HIF stabilization.

Pathway drug 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives phd HIF-PHD1-3 Enzymes drug->phd Competitive Inhibition (2-OG Pocket) hif HIF-α Stabilization phd->hif Hypoxia or Inhibited vhl pVHL Degradation Pathway phd->vhl Normoxia (Active) nuc Nuclear Translocation & HRE Binding hif->nuc Dimerizes with HIF-β epo EPO Transcription & Erythropoiesis nuc->epo Gene Activation

Mechanism of HIF-PHD inhibition by 1,3,8-triazaspiro[1]decan-4-one leading to EPO upregulation.

Quantitative Data Summary

To benchmark the efficacy of the 1,3,8-triazaspiro[1]decan-4-one scaffold, we compare its optimized derivatives against established clinical HIF-PHD inhibitors. The data highlights the scaffold's superior potency and advantageous short-acting profile.

Compound Class / ReferenceTargetPHD2 IC₅₀ (nM)Hep3B EPO EC₅₀ (nM)In Vivo Half-Life (t₁/₂)*
1,3,8-Triazaspiro[1]decan-4-one PHD1-315 - 30150 - 300~1.5 - 2.0 hours
Roxadustat (FG-4592) PHD1-3~60~400~12.0 hours
Enarodustat (JTZ-951) PHD1-3~10~200~4.0 hours

*Note: A shorter half-life is a highly desirable pharmacological property for this scaffold, as it prevents chronic HIF activation and subsequent off-target toxicities.

Experimental Protocols & Methodologies

The following self-validating protocols outline the workflow for evaluating 1,3,8-triazaspiro[1]decan-4-one derivatives from biochemical screening to in vivo pharmacodynamics.

Workflow prep Compound Formulation invitro In Vitro Assay (PHD2 IC50) prep->invitro cell Cellular Assay (Hep3B EPO) invitro->cell invivo In Vivo Model (Rodent PK/PD) cell->invivo analysis CBC & EPO Quantification invivo->analysis

Standardized experimental workflow for validating HIF-PHD inhibitors in anemia models.

Protocol 1: In Vitro HIF-PHD2 Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized spiro-derivative against recombinant human PHD2. Causality & Rationale: PHD2 requires Fe²⁺ and ascorbate to maintain its catalytic core. Dithiothreitol (DTT) is added to prevent the oxidation of the enzyme's cysteine residues. We utilize a fluorescence polarization (FP) or LC-MS/MS assay to track the conversion of 2-OG to succinate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 1 mM ascorbate, and 10 μM FeSO₄. Note: Prepare FeSO₄ freshly to prevent premature oxidation to Fe³⁺, which inactivates the enzyme.

  • Enzyme Incubation: Add 10 nM recombinant human PHD2 to a 384-well plate.

  • Compound Addition: Dispense the 1,3,8-triazaspiro[1]decan-4-one derivative in a 10-point dose-response series (0.1 nM to 10 μM, final DMSO concentration ≤ 1%). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 μM of synthetic HIF-1α peptide (residues 556–574 containing Pro564) and 10 μM 2-OG.

  • Detection: Incubate for 30 minutes at 37°C. Quench the reaction with 1% formic acid. Measure the production of hydroxylated peptide via LC-MS/MS.

  • Validation & Quality Control: Include Roxadustat as a positive control. The assay is self-validating if Roxadustat yields an IC₅₀ of 50-70 nM. If the IC₅₀ shifts significantly, verify the integrity of the FeSO₄ and ascorbate stocks.

Protocol 2: Cellular EPO Release Assay in Hep3B Cells

Objective: Confirm that target engagement translates to functional EPO upregulation in a live cell system. Causality & Rationale: Hep3B cells (human hepatoma) are utilized because hepatocytes, alongside renal peritubular interstitial cells, are the primary endogenous sources of EPO. Testing under normoxia ensures that any HIF stabilization is strictly compound-mediated, not environment-mediated.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B cells at a density of 2 × 10⁴ cells/well in a 96-well plate using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh EMEM containing the 1,3,8-triazaspiro[1]decan-4-one derivative (0.01 μM to 30 μM). Incubate for 24 hours under normoxic conditions (21% O₂).

  • Supernatant Collection: Carefully aspirate the culture supernatant and centrifuge at 1,000 × g for 5 minutes to remove cellular debris.

  • EPO Quantification: Quantify secreted EPO levels using a commercially available human EPO ELISA kit, reading absorbance at 450 nm.

  • Validation & Quality Control: Perform a parallel cell viability assay (e.g., CellTiter-Glo) on the remaining cells. This ensures that any observed drop in EPO at high compound concentrations is due to biological limits rather than compound cytotoxicity.

Protocol 3: In Vivo Pharmacodynamic Evaluation (Rodent Anemia Model)

Objective: Assess the in vivo efficacy of the compound in stimulating erythropoiesis. Causality & Rationale: Because the spiro-scaffold is designed to be short-acting, we must capture acute plasma EPO spikes (within hours) and chronic erythropoietic responses (over weeks).

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male Sprague-Dawley rats (200-250 g) for one week. Fast animals overnight prior to dosing.

  • Acute EPO Response (Single Dose): Administer the compound via oral gavage (PO) formulated in 0.5% methylcellulose at doses of 1, 3, and 10 mg/kg. Collect blood samples via the tail vein at 0, 2, 4, 8, and 24 hours post-dose. Isolate plasma and measure EPO via ELISA.

  • Chronic Erythropoietic Response (Multi-Dose): Dose a separate cohort of rats daily for 14 days.

  • Hematological Analysis: On day 15, collect whole blood in EDTA tubes. Perform a Complete Blood Count (CBC) using an automated hematology analyzer to quantify Hemoglobin (Hb), Hematocrit (Hct), and Reticulocyte count.

  • Validation & Quality Control: Include a vehicle-only control group. The protocol is self-validating if the vehicle group shows no significant deviation in baseline Hb/Hct, proving that the handling stress did not artificially induce erythropoiesis.

References

  • Vachal, P., et al. "1,3,8-Triazaspiro[1]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Ogoshi, Y., et al. "Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Yeh, T., et al. "Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress." ACS Pharmacology & Translational Science, 2022. URL:[Link]

Sources

Application

Application Note: Evaluating Cardioprotection of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives via the Langendorff Isolated Heart Model

Mechanistic Rationale: Targeting the mPTP via the F1/FO-ATP Synthase Ischemia-reperfusion injury (IRI) remains a primary challenge in the clinical management of acute myocardial infarction. Paradoxically, the restoration...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the mPTP via the F1/FO-ATP Synthase

Ischemia-reperfusion injury (IRI) remains a primary challenge in the clinical management of acute myocardial infarction. Paradoxically, the restoration of blood flow to ischemic myocardium triggers a massive influx of calcium and reactive oxygen species (ROS). This oxidative and ionic stress induces the opening of the mitochondrial permeability transition pore (mPTP), a catastrophic non-specific channel in the inner mitochondrial membrane that collapses the mitochondrial membrane potential, halts ATP production, and initiates necrotic and apoptotic cell death[1].

Historically, broad-spectrum mPTP inhibitors have failed in clinical trials due to off-target effects or poor efficacy. However, recent pharmacological breakthroughs have identified the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold (and its derivatives, such as PP11) as highly specific, non-peptidic inhibitors of the mPTP[2]. Unlike previous agents, these spiropiperidine derivatives act as oligomycin-analogs. They specifically target and bind to the c-subunit (c-ring) of the F1/FO-ATP synthase complex. By occupying this site, the compound sterically hinders the conformational shift required for the c-ring to assemble into the open mPTP channel, thereby preserving mitochondrial integrity without compromising normal ATP synthesis[3].

signaling I Myocardial Ischemia ROS ROS & Ca2+ Overload I->ROS Triggers ATP F1/FO-ATP Synthase (c-subunit) ROS->ATP Induces conformational change mPTP mPTP Opening ATP->mPTP Pore formation Apo Cytochrome C Release & Apoptosis mPTP->Apo Cell Death Drug 1,3,8-Triazaspiro[4.5]decan-4-one Drug->ATP Binds c-ring (Inhibits pore)

Fig 1: Mechanism of mPTP inhibition by 1,3,8-Triazaspiro[4.5]decan-4-one derivatives.

The Langendorff Model: A Self-Validating Ex Vivo System

To accurately assess the cardioprotective efficacy of these novel derivatives, the Langendorff isolated perfused heart model is the gold standard[4].

Causality of the Model Choice: In vivo models are confounded by systemic neurohormonal reflexes, circulating inflammatory cells (e.g., neutrophils), and fluctuating hemodynamic loading conditions. The Langendorff technique decouples the heart from the systemic circulation. By retrogradely perfusing the heart via the aorta, the aortic valve is forced shut, redirecting oxygenated buffer exclusively through the coronary vascular bed[5]. This isolates the direct cellular effects of the 1,3,8-Triazaspiro[4.5]decan-4-one derivative on the myocardium.

workflow Prep 1. Animal Prep & Excision Eq 2. Equilibration (20 min) Prep->Eq Isch 3. Global Ischemia (30 min, No Flow) Eq->Isch Rep 4. Reperfusion + Drug (60 min, 1 µM) Isch->Rep Anal 5. Endpoint Analysis (TTC, LVDP) Rep->Anal

Fig 2: Ex vivo Langendorff ischemia-reperfusion experimental workflow.

Step-by-Step Experimental Protocol

Phase I: System Priming & Animal Preparation
  • Buffer Preparation: Prepare a modified Krebs-Henseleit Buffer (KHB) containing NaCl (118 mM), KCl (4.7 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), NaHCO3 (25 mM), CaCl2 (1.5 mM), and Glucose (11 mM).

    • Causality: KHB lacks the oxygen-carrying capacity of hemoglobin. Therefore, it must be continuously gassed with carbogen (95% O2, 5% CO2) to maintain a highly dissolved oxygen tension and a physiological pH of 7.4 at 37°C to meet the metabolic demands of the beating myocardium[4].

  • Anticoagulation: Administer systemic heparin (500 IU/kg IP) to the rodent 15 minutes prior to anesthesia.

    • Causality: Heparin prevents the formation of microthrombi. If blood clots in the coronary microvasculature during excision, it will create localized zones of "no-reflow" during retrograde perfusion, artificially inflating the measured infarct size.

  • Excision: Following deep anesthesia and cervical dislocation, rapidly excise the heart and immediately submerge it in ice-cold KHB.

    • Causality: Immediate hypothermia arrests myocardial metabolism, protecting the tissue from ischemic damage during the transfer and cannulation process.

Phase II: Cannulation & Self-Validation
  • Retrograde Perfusion: Cannulate the aorta on the Langendorff apparatus. Ensure the cannula tip sits just above the aortic valve to avoid damaging the leaflets or mechanically occluding the coronary ostia. Initiate perfusion at a constant pressure of 80 mmHg.

  • Hemodynamic Monitoring (Self-Validation Step): Insert a water-filled balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to establish an End-Diastolic Pressure (LVEDP) of 5–10 mmHg.

    • Causality: This step is critical for data integrity. Monitor the Left Ventricular Developed Pressure (LVDP = Peak Systolic Pressure minus LVEDP). Any heart failing to generate an LVDP > 80 mmHg or maintain a heart rate > 250 bpm during the 20-minute equilibration period must be discarded. This ensures that surgical errors (e.g., aortic tearing, prolonged warm ischemia) do not confound the drug efficacy data.

Phase III: Ischemia, Reperfusion, and Drug Delivery
  • Global Ischemia: Halt the perfusion pump completely for 30 minutes to induce global normothermic ischemia.

  • Targeted Reperfusion: Resume perfusion for 60 minutes. During the first 10 minutes of reperfusion, infuse the 1,3,8-Triazaspiro[4.5]decan-4-one derivative (e.g., PP11 at 1 µM) via a side-port directly upstream of the aortic cannula[2].

    • Causality: Administering the compound strictly at the onset of reperfusion mimics the clinical reality of a patient receiving adjunctive pharmacological therapy during primary percutaneous coronary intervention (PCI).

Phase IV: Endpoint Analysis
  • TTC Staining: At the end of the 60-minute reperfusion, freeze the heart briefly, slice into 2 mm transverse sections, and incubate in 1% 2,3,5-triphenyltetrazolium chloride (TTC) for 15 minutes at 37°C.

    • Causality: TTC is enzymatically reduced by active mitochondrial dehydrogenases in viable tissue to form a deep red formazan precipitate. Infarcted tissue, having lost dehydrogenase activity due to mPTP-induced necrosis, remains pale white. This allows for precise, high-contrast volumetric quantification of the infarct size using digital planimetry[2].

Quantitative Data Presentation

The following table summarizes the expected physiological and histological outcomes when evaluating a highly selective c-subunit targeted 1,3,8-Triazaspiro[4.5]decan-4-one derivative against a vehicle control in the Langendorff model.

Experimental ParameterVehicle (Ischemia/Reperfusion)1,3,8-Triazaspiro[4.5]decan-4-one (1 µM)Sham (Normoxia)
Infarct Size (% of Area at Risk) 65 ± 5%35 ± 4%< 5%
LVDP Recovery (% of baseline) 35 ± 8%75 ± 6%> 95%
LVEDP (mmHg) at 60 min > 40 mmHg (Severe ischemic contracture)< 20 mmHg< 10 mmHg
Cytochrome C Release High (Mitochondrial depletion)Significantly ReducedMinimal

Note: Successful mPTP inhibition is characterized not only by reduced infarct size but also by the prevention of severe ischemic contracture (a sharp rise in LVEDP), which indicates preserved intracellular ATP levels necessary for myocardial relaxation.

References

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry.[Link]

  • Halestrap, A. P. (2010). A pore way to die: the role of mitochondria in reperfusion injury and cardioprotection. Biochemical Society Transactions.[Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 1,3,8-Triazaspiro[4.5]decan-4-one in Solution

Introduction: Welcome to the technical support guide for 1,3,8-Triazaspiro[4.5]decan-4-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 1,3,8-Triazaspiro[4.5]decan-4-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. As a nitrogen-containing heterocyclic compound with a core spiro-lactam structure, its stability can be influenced by several factors.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Stock Solution Stability

Question: My stock solution of 1,3,8-Triazaspiro[4.5]decan-4-one in an aqueous buffer shows degradation over a short period. What is the likely cause and how can I improve its stability?

Answer: The primary culprit for degradation in aqueous solutions is often hydrolysis of the lactam ring, a common pathway for such heterocyclic structures.[3] The rate of this hydrolysis is highly dependent on pH and temperature.[4][5]

  • Causality: The lactam ring in the 1,3,8-Triazaspiro[4.5]decan-4-one structure is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. At extreme pH values, the rate of degradation can increase significantly. Many nitrogen-containing heterocycles exhibit a U-shaped pH-rate profile, with a specific pH range of maximum stability.[4]

  • Troubleshooting Protocol:

    • pH Optimization: Determine the optimal pH for stability. Prepare a series of buffers (e.g., citrate, phosphate, borate) across a pH range of 4 to 8. Dissolve the compound in each buffer and monitor its concentration over time using a stability-indicating HPLC method.[5][6] For many lactam-containing molecules, maximum stability is often found in a slightly acidic to neutral pH range (pH 5-7).[4]

    • Solvent Selection: For long-term storage, consider preparing stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF, where hydrolytic degradation is minimized.[7] However, always assess the compound's solubility and the solvent's compatibility with your downstream assays.

    • Temperature Control: Store stock solutions at low temperatures. Storage at -20°C is common, but for extended periods, -70°C or -80°C is highly recommended to significantly slow down degradation kinetics.[8][9] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9] Aliquoting the stock solution into single-use vials is a best practice.[10]

2. pH and Buffer Selection

Question: What is the most critical factor when choosing a buffer for my experiments with 1,3,8-Triazaspiro[4.5]decan-4-one?

Answer: The most critical factor is the buffer's pH, as it directly influences the rate of hydrolytic degradation.

  • Expertise & Experience: While many researchers select buffers based on biological compatibility, the chemical stability of the compound in that specific buffer system is paramount. The interaction between the buffer components and the compound can also play a role. For instance, phosphate buffers can sometimes catalyze the degradation of certain small molecules.

  • Recommended Buffer Systems: A pH-rate profile study is the definitive way to identify the optimal buffer. However, based on the general stability of lactams, the following are good starting points:

Buffer SystemRecommended pH RangeComments
Citrate3.0 - 6.2Often provides good stability for compounds susceptible to hydrolysis.
MES5.5 - 6.7A non-coordinating buffer, suitable for many biological assays.
Phosphate (PBS)6.5 - 7.5Widely used, but verify for potential catalytic degradation.
HEPES7.0 - 8.0Common for cell-based assays; monitor stability at this pH.
  • Self-Validating System: When preparing a new formulation, always include a stability assessment. Analyze the concentration of the compound at the beginning of your experiment and at the end. A significant decrease (e.g., >5-10%) indicates instability under your experimental conditions, necessitating a change in buffer or other parameters.

3. Photostability and Oxidation

Question: I've noticed discoloration and the appearance of new peaks in my HPLC analysis after my samples were left on the lab bench. What could be the cause?

Answer: This is likely due to photodegradation or oxidation. Many heterocyclic compounds are sensitive to light and atmospheric oxygen.

  • Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines (Q1B) provide a framework for photostability testing, which is a critical part of drug development.[11][12][13] These guidelines recommend exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[11][12]

  • Troubleshooting and Mitigation:

    • Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[14] Conduct experiments under subdued lighting conditions when possible.

    • Inert Atmosphere: For highly sensitive compounds, oxygen can be a major cause of degradation. To mitigate this, you can de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.[14] For long-term storage of sensitive solutions, the headspace of the vial can be flushed with an inert gas before sealing.

    • Forced Degradation Study: To confirm susceptibility, perform a forced degradation study.[6][15] Expose a solution of the compound to a light source (as per ICH guidelines) and an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and compare the chromatograms to a protected control sample.[15] This will help identify potential degradants.

Experimental Protocols & Workflows
Protocol 1: Basic pH-Rate Profile Study

This protocol outlines a method to determine the pH range of maximum stability for 1,3,8-Triazaspiro[4.5]decan-4-one.

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) at various pH values (e.g., pH 4, 5, 6, 7, 8).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 40°C to accelerate degradation).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.[16]

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs). A plot of k_obs versus pH will reveal the pH of maximum stability (the lowest point on the curve).

Visualization of Key Concepts

Diagram 1: Potential Degradation Pathway

cluster_0 1,3,8-Triazaspiro[4.5]decan-4-one (Stable) cluster_1 Degradation Products A Compound B Hydrolyzed Product (Ring-Opened) A->B H+ / OH- (Hydrolysis) C Oxidized Product A->C O2 D Photodegradant A->D Light (hν)

Caption: Key degradation pathways for 1,3,8-Triazaspiro[4.5]decan-4-one.

Diagram 2: Stability Study Workflow

prep Sample Preparation (Compound in Buffer) t0 T=0 Analysis (HPLC) prep->t0 stress Incubate at Stress Condition (Temp, Light, etc.) prep->stress data Data Analysis (Degradation Rate) t0->data tp Time-Point Sampling (T=x, T=y, T=z) stress->tp analysis HPLC Analysis tp->analysis analysis->data conclusion Determine Optimal Storage Conditions data->conclusion

Caption: General workflow for a solution stability assessment.

References
  • Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH. [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]

  • How Solvent Selection Impacts the Stability of Biologics and Injectables. Purosolv. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Solvent Effect. SlideShare. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • 1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)- | CAS. Avanscure. [Link]

  • pH—Partition Behavior of Amino Acid-Like β-Lactam Antibiotics. R Discovery. [Link]

  • 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem. [Link]

  • Analytical Method Development. SpiroChem. [Link]

  • Synthesis and bioactivity of fused- and spiro--lactone-lactam systems. ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. PMC - NIH. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link]

  • Spironolactone: stability indicating method for the identification of major degradation products and pathways. ResearchGate. [Link]

  • 1,3,8-triazaspiro(4.5)decan-4-one, 8-(2-(benzo(b)thien-3-yl)ethyl)-3-methyl-1-phenyl-. PubChemLite. [Link]

  • Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. ResearchGate. [Link]

  • 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(3-(phenylthio)propyl). PubChem. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

Sources

Optimization

Technical Support Center: 1,3,8-Triazaspiro[4.5]decan-4-one and its Derivatives in Cell Culture

Welcome to the technical support center for researchers utilizing 1,3,8-Triazaspiro[4.5]decan-4-one and its derivatives in their cell culture experiments. This guide is designed to provide expert advice, troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1,3,8-Triazaspiro[4.5]decan-4-one and its derivatives in their cell culture experiments. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your research. The information herein is synthesized from peer-reviewed literature and established best practices in cell biology and pharmacology.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives.

Q1: What is the primary mechanism of action for 1,3,8-Triazaspiro[4.5]decan-4-one derivatives?

A1: The 1,3,8-Triazaspiro[4.5]decan-4-one core structure is a versatile scaffold that has been modified to target a range of biological molecules. The specific mechanism of action is entirely dependent on the substitutions made to this core. For example, some derivatives are potent and selective agonists of the orphanin FQ (OFQ) receptor, while others act as modulators of opioid receptors.[1][2] More complex derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase, or as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases.[3][4] It is crucial to consult the specific literature for the derivative you are using.

Q2: How should I prepare stock solutions of these compounds?

A2: Due to the diverse nature of the derivatives, there is no single solvent that is optimal for all. However, a common starting point for many small organic molecules is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For compounds with hydrochloride salts, sterile water or a buffer solution may be appropriate.[5] Always refer to the supplier's datasheet for specific solubility information. A general protocol for preparing a stock solution is provided below.

Q3: What are the recommended storage conditions for stock solutions and solid compounds?

A3: Solid compounds should be stored in a cool, dark, and dry place, as recommended by the manufacturer. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working solutions, allow the stock solution to fully thaw and come to room temperature before use to ensure homogeneity.

Q4: Are there known off-target effects for this class of compounds?

A4: The potential for off-target effects is a critical consideration for any small molecule inhibitor. Given the range of targets for 1,3,8-Triazaspiro[4.5]decan-4-one derivatives, it is plausible that some may interact with other receptors or enzymes, particularly at higher concentrations. For instance, derivatives targeting opioid receptors should be evaluated for cross-reactivity with other G-protein coupled receptors (GPCRs).[2][6] It is best practice to include appropriate controls in your experiments to account for potential off-target effects, such as using a structurally related but inactive compound if available.

II. Troubleshooting Guide

This section provides a question-and-answer-based guide to address specific issues that may arise during your cell culture experiments.

Problem 1: I am observing significant cytotoxicity or a decrease in cell viability after treating my cells.

Possible Causes and Solutions:

  • High Compound Concentration: The most common cause of cytotoxicity is a compound concentration that is too high. It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.

  • Solvent Toxicity: While DMSO is widely used, it can be toxic to some cell lines at concentrations above 0.5-1%. Ensure that the final concentration of DMSO in your cell culture medium is as low as possible and that your vehicle control contains the same final concentration of DMSO as your experimental wells.

  • Compound Instability: The compound may be unstable in your cell culture medium, degrading into a toxic byproduct. You can assess compound stability by incubating it in the medium for the duration of your experiment and then analyzing for degradation using methods like HPLC.

  • On-Target Toxicity: The intended biological target of your compound may be critical for cell survival. For example, inhibitors of the mitochondrial permeability transition pore can impact cell viability under certain conditions.[4][7] Consider using a lower concentration or a shorter treatment duration.

Experimental Protocol: Determining the Optimal Working Concentration using a Dose-Response Curve

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Dilution Series: Prepare a serial dilution of your 1,3,8-Triazaspiro[4.5]decan-4-one derivative in cell culture medium. A common range to test is from 100 µM down to 1 nM.

  • Treatment: Add the different concentrations of the compound to the wells. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as one based on MTT, MTS, or resazurin, to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and the maximum non-toxic concentration.

Problem 2: I am not observing the expected biological effect of the compound.

Possible Causes and Solutions:

  • Sub-optimal Compound Concentration: The concentration of the compound may be too low to elicit a response. Refer to your dose-response curve to ensure you are using an appropriate concentration.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling. It is advisable to use a fresh aliquot of the stock solution. You can also verify the identity and purity of your compound using analytical methods.

  • Cell Line Specificity: The target of your compound may not be expressed or may be expressed at very low levels in your chosen cell line. Verify target expression using techniques like Western blotting, qPCR, or immunofluorescence.

  • Incorrect Experimental Endpoint: The endpoint you are measuring may not be appropriate for the compound's mechanism of action. For example, if you are using an opioid receptor agonist, you might measure changes in cAMP levels or β-arrestin recruitment.[8][9]

  • Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.

Problem 3: My experimental results are inconsistent between experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to experimental variability. It is crucial to maintain consistent cell culture practices.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final compound concentration. Ensure your pipettes are calibrated and use careful pipetting techniques.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to increased evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.

  • Compound Precipitation: If the compound comes out of solution when diluted in the aqueous cell culture medium, it will not be bioavailable to the cells. Visually inspect your diluted solutions for any signs of precipitation. If this is an issue, you may need to use a different solvent or a lower working concentration.

III. Visualized Workflows and Pathways

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

Experimental_Workflow General Workflow for a New Derivative cluster_prep Preparation cluster_validation Initial Validation cluster_experiment Functional Experiment cluster_analysis Analysis & Follow-up A Obtain Derivative & Datasheet B Prepare High-Concentration Stock (e.g., 10 mM in DMSO) A->B C Dose-Response Curve (Cytotoxicity Assay) B->C D Determine Max Non-Toxic Dose & EC50 C->D E Treat Cells with Optimal Concentration D->E G Measure Primary Endpoint (e.g., cAMP levels, gene expression) E->G F Include Vehicle & Positive Controls F->G H Analyze and Interpret Data G->H I Confirm with Secondary Assay (e.g., Western Blot for target phosphorylation) H->I

Caption: A generalized workflow for the initial characterization and use of a new 1,3,8-Triazaspiro[4.5]decan-4-one derivative in cell culture.

Troubleshooting_Tree Troubleshooting Unexpected Results cluster_cytotoxicity High Cytotoxicity? cluster_no_effect No Effect Observed? Start Unexpected Result Observed Cytotoxicity Yes Start->Cytotoxicity Is there high cell death? No_Effect No Start->No_Effect Is there no biological effect? Check_Conc Lower Concentration Cytotoxicity->Check_Conc Check_Solvent Check Solvent Toxicity Cytotoxicity->Check_Solvent Check_Stability Assess Compound Stability Cytotoxicity->Check_Stability Check_Dose Increase Concentration (if non-toxic) No_Effect->Check_Dose Check_Target Verify Target Expression No_Effect->Check_Target Check_Endpoint Is the Endpoint Correct? No_Effect->Check_Endpoint Check_Activity Confirm Compound Activity No_Effect->Check_Activity

Caption: A decision tree to guide troubleshooting efforts when encountering unexpected results in experiments.

IV. Data Summary

The following table summarizes the classes of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and their primary biological targets as identified in the literature.

Derivative ClassPrimary Target(s)Example ApplicationReference(s)
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-onesOrphanin FQ (OFQ) receptorAnxiolytic-like effects[1]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta Opioid Receptor (DOR)Analgesia[6][8][9]
8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onesOpioid Receptors (mu, delta, kappa)Opioid receptor modulation[2]
8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-onesDopamine D2 and other receptorsPotential antipsychotic agents[10]
1,3,8-Triazaspiro[4.5]decane derivativesMitochondrial Permeability Transition Pore (mPTP)Cardioprotection from ischemia-reperfusion injury[4][7][11]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesHypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD)Treatment of anemia[3]

V. References

  • Guerrini, R., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European Journal of Medicinal Chemistry, 35(9), 839-851. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6). [Link]

  • Wichmann, J., et al. (1999). 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives. European Patent Office. EP 0921125 A1.

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). [Link]

  • Zaveri, N., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610. [Link]

  • CN110818712A. (2020). 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Abele, E., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Wise, L. D., et al. (1989). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 32(12), 2453-2461. [Link]

  • Albrecht, B. K., et al. (2018). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]

  • PubChem. (n.d.). 1,3,8-triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Al-Sanea, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • Morciano, G., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase for the treatment of reperfusion damage in myocardial infarction. SFERA. [Link]

  • Zaveri, N., et al. (2005). 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators. ResearchGate. [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-1-phenyl-8-(3-(phenylthio)propyl)-. [Link]

  • Morciano, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Cells, 10(11), 3128. [Link]

  • NIST. (n.d.). 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Iovu, M., et al. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 26(11), 3326. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3,8-Triazaspiro[4.5]decan-4-one In Vivo Pharmacology

Welcome to the Application Scientist Support Portal. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a highly versatile pharmacophore embedded in multiple neuroactive and immunomodulatory agents, including Delta Opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a highly versatile pharmacophore embedded in multiple neuroactive and immunomodulatory agents, including Delta Opioid Receptor (DOR) agonists, Nociceptin/Orphanin FQ (NOP) agonists, Dopamine D2 antagonists (e.g., spiperone), and mitochondrial permeability transition pore (mPTP) inhibitors[1][2][3][4].

Because a single core scaffold can engage vastly different targets based on peripheral substitutions, refining in vivo dosage requires a strict understanding of receptor-specific causality, off-target liabilities, and vehicle formulation. This guide provides self-validating troubleshooting protocols and FAQs to ensure scientific integrity during your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the starting in vivo dose for a novel 1,3,8-triazaspiro[4.5]decan-4-one derivative if I only have in vitro pIC50 data? A: Direct translation from in vitro potency to in vivo dosage requires benchmarking against known reference compounds of the same chemotype. For example, when evaluating novel DOR-selective agonists with an in vitro pIC50 of ~7.5, a starting in vivo dose of 30 mg/kg (intraperitoneal, i.p.) in mice is recommended[1]. This accounts for the fact that these derivatives are often ~10x weaker in vitro compared to highly potent reference drugs like SNC80 (which is dosed at 3 mg/kg)[1]. Conversely, for highly potent D2 antagonists like spiperone derivatives used in immune response models, significant efficacy is observed at lower dose ranges of 1.5 mg/kg to 30 mg/kg [5].

Q2: My mice are exhibiting severe seizures shortly after compound administration. What is the mechanistic cause, and how can I troubleshoot this? A: If your derivative targets the Delta Opioid Receptor (DOR), seizures are a known, target-mediated adverse effect linked directly to β-arrestin 2 recruitment [1]. Agonists that act as full recruiters of β-arrestin 2 at the DOR (like SNC80) induce convulsions. Troubleshooting: You must profile your compound in a β-arrestin 2 recruitment assay (e.g., PathHunter). To avoid seizures in vivo, select lead candidates that exhibit G-protein bias (acting as partial or non-recruiters of β-arrestin 2). Compounds with only ~10-20% β-arrestin 2 efficacy can be safely dosed at 30 mg/kg without inducing observable seizure activity[1].

Q3: During behavioral testing, my rats are exhibiting catalepsy. Is this a toxicity issue? A: Catalepsy is a classic extrapyramidal side effect (EPS) caused by the blockade of Dopamine D2 receptors in the striatum[2]. Because the 1,3,8-triazaspiro[4.5]decan-4-one core is the foundational scaffold of spiperone (a potent D2 antagonist), your compound may have off-target D2 affinity. Troubleshooting: Perform a competitive radioligand binding assay using [3H]spiperone to check for D2 engagement[6]. If your goal is antipsychotic efficacy without catalepsy, you must optimize the N-3 nitrogen or 1-phenyl substitutions to widen the therapeutic window between the dose that suppresses avoidance behavior and the dose that induces catalepsy[2].

Q4: What is the optimal vehicle formulation for i.p. injection of these lipophilic compounds? A: The standard, validated vehicle for highly lipophilic 1,3,8-triazaspiro[4.5]decan-4-one derivatives (including spiperone and its quaternary ammonium salts) is 10% DMSO and 90% water [5]. This ensures complete solubilization without causing severe vehicle-induced localized inflammation at the injection site.

Quantitative Data Presentation

To assist in benchmarking your novel compounds, the following table summarizes the pharmacological profiles and established in vivo doses of key 1,3,8-triazaspiro[4.5]decan-4-one derivatives across different therapeutic targets.

Compound Class / NamePrimary TargetIn Vitro ProfileTypical In Vivo Dose (Mice/Rats)Phenotypic Outcome
Compound 1 DOR (Agonist)pIC50 ~7.5; Partial β-arrestin 230 mg/kg (i.p.)Antinociception (Pain relief) without seizures[1]
Compound 3c NOP/OFQ (Agonist)Full Agonist (GTPγS)Dose-dependent (i.p.)Anxiolytic-like effects (Elevated plus-maze)[3]
Spiperone D2 / 5-HT2A (Antagonist)High Affinity (Kd in nM range)1.5 - 30 mg/kg (i.p.)Suppression of leukocyte infiltration / Catalepsy[2][5]
PP11 mPTP (Inhibitor)F1/FO-ATP synthase c subunitAdjunct to reperfusionCardioprotection in Ischemia-Reperfusion[4]

Mechanistic & Workflow Visualizations

A. Causality of Adverse Effects in DOR-Targeted Derivatives

Understanding biased agonism is critical when dosing 1,3,8-triazaspiro[4.5]decan-4-one derivatives targeting opioid receptors. The diagram below illustrates why screening for G-protein bias is a mandatory self-validating step prior to in vivo dosing.

DOR_Signaling Ligand 1,3,8-Triazaspiro[4.5]decan-4-one Derivative Receptor Delta Opioid Receptor (DOR) Ligand->Receptor Binds GProtein Gi/o Protein Activation (Therapeutic Pathway) Receptor->GProtein Biased Agonism Arrestin β-Arrestin 2 Recruitment (Adverse Pathway) Receptor->Arrestin Full Agonism Analgesia Antinociception (Pain Relief) GProtein->Analgesia Seizure Convulsions / Seizures (Toxicity) Arrestin->Seizure

Caption: Biased signaling pathway of DOR-targeted 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

B. Standardized In Vivo Dosing Workflow

InVivo_Workflow Phase1 In Vitro Screening Binding Affinity (Kd) cAMP / PathHunter Assays Phase2 Vehicle Formulation 10% DMSO / 90% Water Confirm Complete Solubilization Phase1->Phase2 Phase3 In Vivo Dosing (Mice) Dose Range: 1.5 - 30 mg/kg Intraperitoneal (i.p.) Injection Phase2->Phase3 Phase4 Phenotypic Observation Efficacy (e.g., CFA Pain Model) Toxicity (Catalepsy/Seizures) Phase3->Phase4

Caption: Step-by-step experimental workflow for in vivo dosage refinement and behavioral testing.

Experimental Protocols

Protocol: In Vivo Efficacy Testing in the CFA Inflammatory Pain Model

To validate the antinociceptive efficacy of a novel 1,3,8-triazaspiro[4.5]decan-4-one DOR agonist, use the Complete Freund's Adjuvant (CFA) model[1]. This protocol is designed as a self-validating system, ensuring that baseline hypersensitivity is confirmed before drug administration.

Materials Required:

  • Adult male and female C57BL/6 mice.

  • Complete Freund's Adjuvant (CFA).

  • Von Frey filaments (for tactile allodynia assessment).

  • Test Compound (e.g., Compound 1) and Vehicle (10% DMSO / 90% sterile water).

Step-by-Step Methodology:

  • Baseline Assessment: Acclimate mice to the testing environment for 30 minutes. Measure baseline mechanical withdrawal thresholds of the hind paws using the up-down method with von Frey filaments.

  • Induction of Inflammation: Inject 20 µL of CFA intraplantarly into the right hind paw of the mice.

  • Confirmation of Allodynia: 24 to 48 hours post-CFA injection, re-assess the mechanical withdrawal thresholds. A significant drop in the threshold validates the successful induction of inflammatory pain. Do not proceed with mice that fail to show allodynia.

  • Formulation & Dosing: Dissolve the 1,3,8-triazaspiro[4.5]decan-4-one derivative in 10% DMSO, followed by the addition of 90% water. Administer the compound via i.p. injection at a dose of 30 mg/kg (injection volume: 10 mL/kg)[1]. Administer vehicle alone to the control cohort.

  • Efficacy Assessment: Measure mechanical withdrawal thresholds at 30, 60, 120, and 240 minutes post-injection. An increase in the withdrawal threshold indicates antinociceptive efficacy.

  • Toxicity Monitoring: Concurrently observe the animals for 60 minutes post-injection for signs of Straub tail, hyperlocomotion, or tonic-clonic seizures (indicative of β-arrestin 2 recruitment).

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: PubMed Central (NIH) URL:[Link]

  • Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents Source: PubMed (NIH) URL:[Link]

  • Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties Source: PubMed (NIH) URL:[Link]

  • Topical application of spiperone or derivatives thereof for treatment of pathological conditions associated with immune responses (US5703088A)
  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase Source: Università degli Studi di Ferrara (SFERA) URL:[Link]

  • GtoPdb Ligand ID: 3300 - IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL:[Link]

Sources

Optimization

Minimizing off-target effects of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives

Technical Support Center: 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives A Senior Application Scientist's Guide to Minimizing Off-Target Effects Welcome to the technical support center for researchers working with 1,3,8-T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers working with 1,3,8-Triazaspiro[4.5]decan-4-one derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you anticipate, identify, and mitigate off-target effects, ensuring the data you generate is both accurate and robust.

Off-target effects occur when a drug or compound interacts with unintended biological molecules, which can lead to misleading experimental results, toxicity, and costly failures in later stages of drug development.[1][2] For spirocyclic scaffolds like the 1,3,8-Triazaspiro[4.5]decan-4-one core, the rigid, three-dimensional structure can offer improved potency and novel intellectual property space but also presents unique challenges in achieving target selectivity.[3][4] This guide will help you navigate those challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets for 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and why is this relevant to off-target effects?

This scaffold is versatile and has been successfully adapted to target distinct protein classes. Understanding the intended "on-target" is the first step in defining what constitutes an "off-target." Two prominent examples include:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A significant body of work has identified derivatives that inhibit the mPTP by targeting the c subunit of F1/FO-ATP synthase.[5][6] These compounds are being investigated for treating conditions like myocardial ischemia-reperfusion injury.[7][8] For this class, an off-target effect might be the inhibition of a kinase or interaction with a cell surface receptor.

  • Delta Opioid Receptor (DOR) Agonism: Other derivatives based on the same core have been identified as selective agonists for the delta opioid receptor, a G-protein coupled receptor (GPCR) that is a target for treating chronic pain and neurological disorders.[9][10][11] For these molecules, unwanted activity at other opioid receptors (mu or kappa) or ion channels would be considered off-target.

The causality here is critical: the specific decorations around the core spirocycle dictate the primary target. Therefore, you cannot assume a selectivity profile from one derivative applies to another. Each new compound is a unique entity requiring its own careful characterization.

Q2: I'm observing a potent effect in my biochemical assay, but this doesn't translate to my cell-based model. Is this an off-target issue?

While this could be related to off-targets, it's more frequently caused by issues with the compound's physicochemical properties or the experimental setup itself. Before investigating complex off-target pharmacology, always validate the fundamentals.

  • Compound Integrity and Solubility: Has the compound degraded? Verify the purity of your stock solution using HPLC or LC-MS.[12] Poor aqueous solubility is a very common problem for spirocyclic molecules and can cause compound precipitation in your assay buffer, drastically lowering the effective concentration.[13][14]

  • Cell Permeability: Is the compound getting into the cell? The biochemical assay measures direct interaction with a target protein, but a cell-based assay requires the compound to cross the plasma membrane. If the molecule is too polar or too large, it may have poor permeability.

  • Assay Artifacts: Could the compound be interfering with your assay technology? For example, in luciferase-based reporter assays, some compounds can directly inhibit the luciferase enzyme or quench the signal, giving a false-positive reading of pathway inhibition.[15]

Initial Troubleshooting Workflow

Caption: Initial troubleshooting decision tree.

Troubleshooting Guide: Specific Scenarios

This section addresses common experimental observations that may indicate off-target activity.

Scenario 1: Unexpected Cytotoxicity

Q: My compound is causing widespread cell death at concentrations where I expect to see specific, on-target modulation. How do I determine if this is a targeted off-target effect or just general toxicity?

This is a crucial distinction. General cytotoxicity can mask any specific on- or off-target effects. The key is to use multiple, mechanistically distinct assays to build a comprehensive toxicity profile.[16][17] A specific off-target effect leading to cell death (e.g., blocking a critical survival kinase) will often have a different signature than non-specific effects like membrane disruption.

Causality: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT or CellTiter-Glo® assay measures metabolic activity, which can decrease due to specific pathway inhibition or general cellular stress.[18] In contrast, an LDH release assay directly measures the loss of plasma membrane integrity, a hallmark of necrosis. Observing toxicity in one assay but not another provides vital clues.

Assay TypePrincipleWhat It Tells YouPotential Pitfalls
Metabolic Assays (MTT, XTT, AlamarBlue, ATP-based) Measures mitochondrial reductase activity or total ATP levels as a proxy for viability.[16]General cell health and proliferation status. Sensitive to mitochondrial dysfunction.Can be confounded by compounds that directly affect mitochondrial respiration.
Membrane Integrity Assays (LDH, Propidium Iodide, Trypan Blue) Measures the release of intracellular enzymes or the uptake of membrane-impermeable dyes.[17]Indicates late-stage apoptosis or, more commonly, necrosis (catastrophic cell death).Less sensitive for detecting early apoptotic events.
Apoptosis Assays (Caspase-Glo®, Annexin V) Measures the activity of executioner caspases (3/7) or the externalization of phosphatidylserine.[18]Specifically detects programmed cell death (apoptosis).A negative result does not rule out other forms of cell death.

See Protocol A below for a detailed experimental workflow.

Scenario 2: Phenotype Inconsistent with On-Target Mechanism

Q: I'm working with an mPTP inhibitor, but I'm observing changes in cell morphology and adhesion, which is not the expected phenotype. How do I proceed?

This strongly suggests an off-target effect. The goal is to identify the unintended pathway being modulated.

  • Use a Negative Control: The gold standard is to test a structurally related but inactive analog of your compound.[19] If this analog does not produce the unexpected phenotype, it strongly implicates the pharmacological activity of your parent compound.

  • Target Engagement: First, confirm your compound is engaging its intended target in cells. A technique like the Cellular Thermal Shift Assay (CETSA) can verify that your compound binds to the intended target (e.g., ATP synthase) in the complex cellular environment.[13] If you see target engagement at concentrations that do not produce the phenotype, but the phenotype appears at higher concentrations, it's a classic sign of an off-target effect.

  • Broad Profiling: If a negative control is unavailable, the next step is broad screening.

    • Kinase Profiling: Kinases are one of the most common off-targets for small molecules due to the conserved nature of the ATP binding pocket.[20] Screening your compound against a panel of kinases (e.g., the KinaseProfiler™ panel) is a standard and highly informative step.[20][21]

    • Phenotypic Screening: High-content imaging and analysis can be used to compare the morphological "fingerprint" of your compound to a library of compounds with known mechanisms of action.[22] This can provide unbiased hypotheses about the off-target pathway.

Systematic Selectivity Profiling Workflow

Caption: A tiered workflow for systematic off-target profiling.

Experimental Protocols

Protocol A: Differentiating General Cytotoxicity from Specific Off-Target Effects

Objective: To determine if observed cell death is due to a specific mechanism (e.g., apoptosis) or non-specific toxicity (e.g., necrosis).

Methodology:

  • Cell Plating: Seed your cells of interest in three separate 96-well plates (one for each assay type) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Include wells for "no cells" (media only) and "untreated cells" (vehicle only) controls.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of your 1,3,8-Triazaspiro[4.5]decan-4-one derivative, starting from a top concentration of 100 µM (or as solubility allows). Add the compound to the cells and incubate for a relevant time course (e.g., 24 hours). Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).[13]

  • Perform Parallel Assays: After incubation, perform the following assays on the separate plates according to the manufacturer's instructions:

    • Plate 1 (Metabolic Health): Use an ATP-based assay like CellTiter-Glo® (Promega).

    • Plate 2 (Necrosis): Use an LDH-release assay like CyQUANT™ LDH Cytotoxicity Assay (Thermo Fisher Scientific).[17]

    • Plate 3 (Apoptosis): Use a caspase activity assay like Caspase-Glo® 3/7 (Promega).[18]

  • Data Analysis and Interpretation:

    • Calculate the percent viability (for ATP assay) or percent cytotoxicity (for LDH and Caspase assays) relative to vehicle-treated controls.

    • Plot the dose-response curves for all three assays.

    • Interpretation:

      • If the IC50 from the ATP assay is similar to the EC50 from the Caspase-3/7 assay, but the LDH release is low, it suggests apoptosis.

      • If the IC50 values from both the ATP and LDH assays are similar and potent, it points towards necrosis or non-specific membrane disruption.

      • If the ATP levels drop significantly without a corresponding increase in caspase activity or LDH release, it could indicate a cytostatic effect or inhibition of mitochondrial function.

Protocol B: Building a Selectivity Profile for a Kinase Off-Target

Objective: To confirm and quantify the activity of your compound against a suspected kinase off-target.

Methodology:

  • Primary Screen: Screen the compound at a single, high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel (e.g., >200 kinases). This is typically done through a service provider like Eurofins DiscoverX or Promega. The goal is to identify any kinase where inhibition is >50% at this concentration.[19]

  • IC50 Determination: For any "hits" identified in the primary screen, perform a 10-point dose-response curve in a radiometric or fluorescence-based biochemical assay to determine the IC50 value.[20]

  • Cellular Target Engagement: Confirm that the compound inhibits the kinase in a cellular context.

    • Select a cell line that expresses the off-target kinase.

    • Treat the cells with a dose-response of your compound for 1-2 hours.

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known, direct substrate of that kinase. A decrease in substrate phosphorylation with increasing compound concentration demonstrates on-target cellular activity.[13]

  • Compare On- and Off-Target Potency: Create a selectivity table comparing the cellular IC50 of your primary target with the cellular IC50 of the off-target kinase. A compound is generally considered "selective" if there is at least a 30-fold window between the on-target and off-target potencies.[19]

On-Target vs. Off-Target Conceptual Model

Caption: Binding of a compound to its intended vs. unintended target.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • Bernardi, P., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
  • SFERA. (n.d.). Discovery of novel 1,3,8-triazaspiro[4.
  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Benchchem. (n.d.). Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • ResearchGate. (n.d.). Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Drug Discovery News. (2026, February 23). The precision paradox: Off-target effects in gene editing.
  • Upstate. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • ResearchGate. (n.d.). From 1,3,8-triazaspiro[4.5]decane²⁰ to 1,4,8-triaza-spiro[4.
  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.
  • Kumar, V. P., et al. (2016). Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. PLoS ONE, 11(5), e0154923.
  • da Silva, A. B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 629-644.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • National Center for Biotechnology Information. (n.d.). 1,3,8-Triazaspiro(4.5)decan-4-one. PubChem.
  • Naeem, M., et al. (2020).
  • ResearchGate. (2020, July 2).
  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype.
  • Wells, C. I., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 2017-2026.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Prochownick, E. V., et al. (2012). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Methods in Molecular Biology, 872, 229-242.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
  • European Patent Office. (n.d.).
  • Campo, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191.
  • PubMed. (2023, March 24). 1,3,8-Triazaspiro[4.
  • de Souza, G. H. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 301, 117368.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • SciSpace. (2012, March 14).

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1,3,8-Triazaspiro[4.5]decan-4-one

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3,8-Triazaspiro[4.5]decan-4-one . This structural motif is a highly valued privileged scaffold in medicinal chemistry, critical for developing p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3,8-Triazaspiro[4.5]decan-4-one . This structural motif is a highly valued privileged scaffold in medicinal chemistry, critical for developing phospholipase D2 (PLD2) inhibitors, orphanin FQ receptor agonists, and D2 receptor antagonists[1][2][3].

Scaling up spirocyclic systems presents unique thermodynamic and safety challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols—focusing on the causality behind experimental choices and establishing self-validating systems to ensure your workflows are robust, reproducible, and scalable.

I. Synthetic Pathway & Process Workflow

The production of the 1,3,8-triazaspiro[4.5]decan-4-one core relies on a four-stage sequence: a Strecker-like condensation, acidic hydration, spirocyclization, and catalytic deprotection[1][3][4].

SyntheticWorkflow N1 N-benzyl-4-piperidone + Amine + TMSCN N2 Aminonitrile Intermediate N1->N2 Strecker Reaction N3 Aminocarboxamide Intermediate N2->N3 Acidic Hydrolysis N4 Spiro-ring Formation N3->N4 Cyclization & Reduction N5 1,3,8-Triazaspiro[4.5] decan-4-one N4->N5 Pd/C H2 Debenzylation

Fig 1. Four-step synthetic workflow for 1,3,8-Triazaspiro[4.5]decan-4-one scale-up.

II. Troubleshooting Guides & FAQs

TroubleshootingLogic Start Issue: Low Overall Yield Q1 Is Strecker yield < 80%? Start->Q1 A1 Switch NaCN to TMSCN to drive equilibrium Q1->A1 Yes Q2 Is cyclization incomplete? Q1->Q2 No A2 Apply forcing conditions (Microwave 150°C) Q2->A2 Yes Q3 Did debenzylation stall? Q2->Q3 No A3 Purify intermediate to prevent Pd/C poisoning Q3->A3 Yes

Fig 2. Diagnostic logic tree for identifying and resolving scale-up bottlenecks.

Q1: Why is my yield consistently low during the initial Strecker amino nitrile synthesis? A: The Strecker condensation of N-benzyl-4-piperidone is a reversible, equilibrium-driven process[1]. Relying on sodium cyanide (NaCN) in aqueous/alcoholic mixtures often leads to poor solubility of the piperidone and competitive hydrolysis of the imine intermediate.

  • Causality & Solution: Switch to trimethylsilyl cyanide (TMSCN) in a strictly anhydrous organic solvent (e.g., glacial acetic acid). TMSCN acts as both the cyanide source and a water scavenger, effectively trapping the intermediate and driving the equilibrium forward[4].

  • Self-Validation System: Monitor the reaction via FT-IR. The system validates itself when the strong ketone C=O stretch (~1710 cm⁻¹) completely disappears and a weak nitrile C≡N stretch (~2230 cm⁻¹) emerges.

Q2: The hydration of the aminonitrile to the aminocarboxamide is stalling. How can I push it to completion? A: Partial hydrolysis of the sterically hindered nitrile requires highly acidic conditions. Stalling is typically due to insufficient acid concentration or premature thermal quenching[1].

  • Causality & Solution: Utilize concentrated sulfuric acid (H₂SO₄) at tightly controlled temperatures (0°C to room temperature). The acid protonates the nitrile, vastly increasing its electrophilicity and making it susceptible to nucleophilic attack by ambient moisture during the workup.

  • Self-Validation System: LC-MS analysis must confirm a definitive mass shift from the nitrile (M) to the amide (M+18).

Q3: During spirocyclization, I observe unreacted aminocarboxamide and extensive byproduct formation. What is going wrong? A: Closing a five-membered spirocyclic ring onto a piperidine core is thermodynamically demanding due to severe steric hindrance. Standard reflux conditions generally fail to provide the necessary activation energy[2].

  • Causality & Solution: Employ forcing conditions. Utilizing trimethyl orthoformate in glacial acetic acid under microwave irradiation (150°C for 15 minutes) or prolonged high-temperature reflux is required to drive the condensation[2]. If an unsaturated imine intermediate (1,3,8-triazaspiro[4.5]dec-2-en-4-one) forms, a subsequent reduction with sodium borohydride (NaBH₄) is necessary[1][3].

  • Self-Validation System: The reaction validates itself when the intermediate amide peak in the HPLC chromatogram completely transitions to the cyclized product mass.

Q4: My final debenzylation step using Pd/C catalytic hydrogenation is incredibly slow. Is the catalyst poisoned? A: Yes. Palladium catalysts are highly susceptible to surface poisoning by trace impurities, particularly unreacted amines, sulfur species, or residual solvents from the prior steps[3].

  • Causality & Solution: The bulky N-benzyl group requires pristine catalyst surfaces for effective hydrogen transfer. Ensure the spiro-intermediate is rigorously purified (e.g., passed through a short silica plug) before hydrogenation. Conducting the reaction at elevated pressure (60 psi) in ethanol with a catalytic amount of hydrochloric acid significantly enhances the cleavage rate[3].

  • Self-Validation System: Monitor the hydrogen gas uptake in the reactor. A healthy reaction will show a continuous, predictable pressure drop. If the pressure stabilizes prematurely while starting material remains, catalyst poisoning has occurred.

III. Quantitative Data: Scale-Up Parameters

Summarized below are the optimized parameters for a >30-gram scale-up, designed to maximize throughput while minimizing impurity profiles.

Synthesis StepPrimary ReagentsOptimal TemperatureExpected Yield (%)In-Process Control (IPC) Method
1. Strecker Condensation N-benzyl-4-piperidone, Amine, TMSCN25°C - 50°C85 - 95%FT-IR (Loss of C=O at 1710 cm⁻¹)
2. Acidic Hydrolysis Concentrated H₂SO₄0°C → 25°C75 - 85%LC-MS (Mass shift M → M+18)
3. Spirocyclization Trimethyl orthoformate, AcOH150°C (Microwave)60 - 75%HPLC (Retention time shift)
4. Imine Reduction NaBH₄, Methanol0°C → 25°C> 90%LC-MS (Mass shift M → M+2)
5. Debenzylation 10% Pd/C, H₂ (60 psi), EtOH, HCl25°C - 50°C90 - 96%H₂ Uptake / ¹H-NMR (Loss of Bn)
IV. Step-by-Step Scale-Up Methodology

This protocol is engineered as a self-validating workflow. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Strecker Amino Nitrile Synthesis

  • Dissolve 1.0 eq of N-benzyl-4-piperidone and 1.05 eq of the appropriate aniline (or ammonia source) in anhydrous glacial acetic acid.

  • Under a strict argon atmosphere, add 1.2 eq of trimethylsilyl cyanide (TMSCN) dropwise over 30 minutes. (Caution: TMSCN is highly toxic; perform in a dedicated scrubber fume hood).

  • Stir the mixture at room temperature for 12–18 hours[4].

  • Validation Checkpoint: Pull an aliquot for FT-IR. Proceed only if the 1710 cm⁻¹ peak is absent.

  • Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

Step 2: Acidic Hydrolysis to Aminocarboxamide

  • Cool the crude aminonitrile to 0°C in an ice bath.

  • Slowly add concentrated H₂SO₄ (approx. 5 mL per gram of starting material) while maintaining vigorous stirring[1][4].

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Confirm conversion via LC-MS (M+18).

  • Pour the mixture over crushed ice and carefully basify to pH 10 using concentrated NH₄OH. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Step 3: Spirocyclization and Reduction

  • Suspend the aminocarboxamide in a mixture of trimethyl orthoformate (2 volumes) and glacial acetic acid (1 volume)[2].

  • Subject the mixture to microwave irradiation at 150°C for 15 minutes (Alternatively, reflux conventionally for 24 hours)[2].

  • Adjust the pH to 12 with NH₄OH, extract into DCM, and concentrate under reduced pressure.

  • Resuspend the crude material in methanol. Cool to 0°C and slowly add 2.5 eq of NaBH₄ to reduce the intermediate imine[2][3].

  • Stir for 3 hours, quench with water, extract, and purify via recrystallization.

  • Validation Checkpoint: HPLC must show >95% purity of the N-benzyl spiro-compound.

Step 4: Catalytic Debenzylation

  • Dissolve the purified N-benzyl spiro-compound in absolute ethanol. Add a catalytic amount of 1M HCl[3].

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen, then charge with hydrogen gas to 60 psi[3].

  • Agitate at room temperature until hydrogen uptake ceases (typically 6–12 hours).

  • Validation Checkpoint: ¹H-NMR must show the complete disappearance of the benzylic CH₂ protons (~3.5 ppm) and the aromatic benzyl protons (7.2–7.4 ppm).

  • Filter the mixture through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize to yield the pure 1,3,8-triazaspiro[4.5]decan-4-one scaffold.

V. References
  • Title: Spirodecanone - Wikipedia Source: wikipedia.org URL:

  • Title: Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC Source: nih.gov URL:

  • Title: EP3138841A1 - D2 antagonists, methods of synthesis and methods of use - Google Patents Source: google.com URL:

  • Title: 1 Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy - SFERA Source: unife.it URL:

Sources

Optimization

Technical Support Center: Analytical Methods for Detecting Impurities in 1,3,8-Triazaspiro[4.5]decan-4-one

Welcome to the technical support center for the analysis of 1,3,8-Triazaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,3,8-Triazaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the analytical methodologies required to detect, identify, and quantify impurities associated with this active pharmaceutical ingredient (API). Our focus is on providing practical, troubleshooting-oriented advice to address common challenges encountered during laboratory analysis.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profiling of 1,3,8-Triazaspiro[4.5]decan-4-one.

Q1: What are the typical impurities associated with the synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one?

A1: Impurities in 1,3,8-Triazaspiro[4.5]decan-4-one can be broadly categorized based on their origin:

  • Organic Impurities: These are the most common and can include starting materials, by-products from parallel reaction pathways, and intermediates from incomplete reactions. For instance, unreacted piperidone precursors or products of side-reactions are potential impurities.[1][2][3] Degradation products formed during manufacturing or storage also fall into this category.

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis. Their presence is typically monitored using pharmacopoeial methods.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethanol, acetone, benzene) can be present in the final API. Their control is mandated by specific guidelines.[1][2]

Q2: What are the regulatory requirements for controlling these impurities?

A2: The International Council for Harmonisation (ICH) provides a framework for impurity control in new drug substances.[4] The key guidelines are:

  • ICH Q3A(R2): Focuses on impurities in new drug substances (APIs).[5][6] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

  • ICH Q3C(R5): Provides guidelines for residual solvents.[4][6]

  • ICH Q3D(R1): Addresses elemental impurities.[4]

The thresholds for organic impurities are critical for any analytical program.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[1][4]

Q3: Which analytical techniques are most effective for impurity analysis of this compound?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities by providing molecular weight and fragmentation data.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify volatile or semi-volatile impurities, particularly residual solvents.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for the structural elucidation of unknown impurities once they are isolated.[11][12][13]

Q4: Why can HPLC analysis of 1,3,8-Triazaspiro[4.5]decan-4-one be challenging?

A4: The structure of 1,3,8-Triazaspiro[4.5]decan-4-one contains multiple polar functional groups (amines, amide). This high polarity can lead to poor retention on traditional reversed-phase columns like C18, where the analyte may elute in or near the solvent front.[14][15] This makes separation from other polar impurities difficult and requires specialized chromatographic strategies.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the detection, identification, and characterization of an unknown impurity.

G cluster_detection Detection & Quantification cluster_identification Identification cluster_elucidation Structure Elucidation & Confirmation HPLC_UV HPLC-UV Analysis: Detect unknown peak Quantify Quantify peak relative to API HPLC_UV->Quantify Check_Threshold Compare to Identification Threshold (e.g., >0.10%) Quantify->Check_Threshold LC_MS LC-MS Analysis: Determine Molecular Weight (M+H)+ Check_Threshold->LC_MS Exceeds Threshold MS_MS MS/MS Fragmentation: Obtain structural clues LC_MS->MS_MS Isolate Isolate Impurity: (Prep-HPLC or Fraction Collection) MS_MS->Isolate Structure Not Obvious NMR NMR Spectroscopy: (1H, 13C, 2D-NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm Synthesis Synthesize Reference Standard Confirm->Synthesis

Caption: Workflow for impurity identification and characterization.

Troubleshooting Guide: HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of 1,3,8-Triazaspiro[4.5]decan-4-one and its impurities.

Issue 1: My main API peak is poorly retained and elutes near the solvent front.

  • Probable Cause: The high polarity of 1,3,8-Triazaspiro[4.5]decan-4-one results in weak interaction with standard non-polar stationary phases (like C18).[14]

  • Solutions:

    • Change Stationary Phase:

      • Polar-Embedded Column: Use a column with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This enhances the retention of polar analytes via alternative interactions.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar compounds. They use a high organic mobile phase with a small amount of aqueous solvent to promote retention.[7]

    • Modify Mobile Phase:

      • Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns (e.g., AQ-type) are stable in 100% aqueous conditions and can improve retention for very polar compounds.

      • Ion-Pairing Reagents: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent pairs with the basic amine groups on your molecule, increasing its overall hydrophobicity and thus its retention on a C18 column. Start with a low concentration (e.g., 0.1%).

Issue 2: The API peak exhibits significant tailing.

  • Probable Cause: Secondary interactions between the basic amine functionalities of the molecule and acidic residual silanol groups on the silica-based column packing.[16] This is a common issue with basic compounds.

  • Solutions:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., using a phosphate or ammonium buffer at pH 7-8) to suppress the ionization of the silanol groups. Ensure your column is stable at the chosen pH. Alternatively, lowering the pH to <3 will protonate the silanols, which can also reduce tailing.[16]

    • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have a much lower concentration of free silanol groups, minimizing these secondary interactions.

    • Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[16]

Issue 3: I'm seeing a noisy or drifting baseline, especially during a gradient run.

  • Probable Cause: Contamination in the mobile phase, inadequate solvent preparation, or detector issues.[16][17]

  • Solutions:

    • Check Mobile Phase Quality: Always use HPLC-grade or MS-grade solvents and additives.[17] Lower quality solvents can contain impurities that elute during a gradient, causing a rising baseline.

    • Ensure Proper Solvent Preparation: Filter all aqueous buffers through a 0.22 µm filter to remove particulates. Thoroughly degas the mobile phase before use (via sonication, vacuum, or helium sparging) to prevent air bubbles from causing noise in the detector.[16]

    • System Check: Ensure the detector lamp has had sufficient time to warm up and stabilize. Perform a system flush to remove any contaminants from the injector, tubing, or flow cell.

G Start Poor HPLC Result (e.g., Bad Peak Shape) CheckSystem Is the system okay? (Pressure stable, no leaks) Start->CheckSystem CheckMobilePhase Is the mobile phase correct? (Composition, pH, degassed) CheckSystem->CheckMobilePhase Yes FixSystem Troubleshoot System: Check pump, seals, injector CheckSystem->FixSystem No CheckColumn Is the column okay? (Not old, correct phase) CheckMobilePhase->CheckColumn Yes FixMobilePhase Remake Mobile Phase: Use HPLC-grade solvents, filter & degas CheckMobilePhase->FixMobilePhase No CheckMethod Is the method suitable for a polar analyte? CheckColumn->CheckMethod Yes FixColumn Replace/Flush Column: Use guard column CheckColumn->FixColumn No FixMethod Optimize Method: Try HILIC or polar-embedded column, adjust pH, add ion-pair reagent CheckMethod->FixMethod No Success Problem Solved CheckMethod->Success Yes FixSystem->Start FixMobilePhase->Start FixColumn->Start FixMethod->Success

Caption: Logic tree for troubleshooting common HPLC issues.

Troubleshooting Guide: MS and NMR Analysis

Issue 4: I cannot find the molecular ion (M+H)⁺ in my LC-MS analysis.

  • Probable Cause: The compound may be fragmenting in the ion source before it can be detected, or it may ionize more efficiently in a different mode.

  • Solutions:

    • Soften Ionization Conditions: In the mass spectrometer source settings, reduce the fragmentor or cone voltage. This imparts less energy to the molecules as they enter the mass analyzer, reducing in-source fragmentation.

    • Check for Other Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺ or the ammonium adduct [M+NH₄]⁺, which may be more stable than the protonated molecule. Their presence can confirm the molecular weight.[18]

    • Switch Ionization Mode: If you are using positive ion mode, try negative ion mode. While less likely for this molecule, it is a simple check that can sometimes reveal a deprotonated molecule [M-H]⁻.

Issue 5: How can I identify an unknown impurity from its mass spectrum?

  • Probable Cause: An unknown peak has been detected and its molecular weight determined, but its structure is unknown.

  • Solutions:

    • Perform MS/MS Fragmentation: Isolate the impurity's molecular ion in the mass spectrometer and fragment it. Compare the resulting fragmentation pattern to that of the parent compound (1,3,8-Triazaspiro[4.5]decan-4-one). Common fragmentation pathways or shared fragment ions can provide significant clues about the impurity's structure.[8][19] For example, loss of a known side chain or a characteristic fragmentation of the spirocyclic core can be very informative.

    • Propose Likely Structures: Based on the synthetic route, propose potential structures for impurities (e.g., unreacted intermediates, dimers, or by-products) and see if their molecular weights match the unknown peak.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to determine the exact mass of the impurity. This allows you to calculate a precise elemental formula, which drastically narrows down the number of possible structures.

Issue 6: How can I confirm the structure of an isolated impurity using NMR?

  • Probable Cause: An impurity has been isolated by preparative HPLC, and its definitive structure needs to be confirmed.

  • Solutions:

    • Acquire a Suite of NMR Experiments: Do not rely solely on a 1D proton (¹H) NMR. A full characterization package is necessary.[11]

      • ¹H NMR: Shows the number of different types of protons and their splitting patterns.

      • ¹³C NMR: Shows the number of different types of carbons.

      • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.[20]

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (over 2-3 bonds), which is critical for piecing together the molecular skeleton.[20]

    • Compare to the API: Critically compare the NMR spectra of the impurity to the spectra of the pure 1,3,8-Triazaspiro[4.5]decan-4-one. The differences in chemical shifts and coupling constants will pinpoint the exact location of the structural change.

Example Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required based on the specific impurity profile and instrumentation used.

Parameter Condition Rationale
Column Polar-Embedded Reversed-Phase (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm)Designed to provide enhanced retention for polar analytes like 1,3,8-Triazaspiro[4.5]decan-4-one.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5A volatile buffer compatible with MS analysis and a pH that can improve peak shape for basic compounds.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% to 40% B over 20 minutes, then hold at 40% B for 5 minutesA shallow gradient is used to ensure good separation of closely eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume to prevent column overload and peak distortion.
Detection UV at 220 nmWavelength selected for general detection of compounds with amide chromophores.
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.Dissolving the sample in the initial mobile phase composition prevents peak distortion.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH.
  • FDA. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
  • HPLC Troubleshooting Guide. (n.d.). Analysis of polar compounds.
  • Cogent, M. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • SpiroChem. (n.d.).
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • International Journal of Environmental Sciences. (n.d.). GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). SciTechnol.
  • Intertek. (n.d.).
  • BenchChem. (2025, December). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. BenchChem.
  • Medistri SA. (2024, August 12).
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Evans, M. (2023, June 2).
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding of 1,3,8-Triazaspiro[4.5]decan-4-one to the Dopamine D2 Receptor: A Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling high-affinity pharmacophores. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged structural motif in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling high-affinity pharmacophores. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the core of spiperone and related butyrophenone antipsychotics[1]. This rigid spirocyclic system exhibits ultra-high, sub-nanomolar affinity for the Dopamine D2 Receptor (D2R), making it a critical benchmark compound for validating GPCR binding assays[2].

However, confirming target engagement and quantifying binding kinetics for this scaffold requires selecting the correct analytical modality. This guide objectively compares three distinct assay architectures—Radioligand Binding (RLB), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR)—detailing the causality behind experimental choices to ensure your protocols remain self-validating.

Mechanistic Overview & Assay Architecture

The 1,3,8-triazaspiro[4.5]decan-4-one core locks the ligand into a conformation that perfectly aligns its basic nitrogen with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the D2R. Depending on the stage of drug development, researchers must choose an assay that prioritizes either absolute equilibrium affinity ( Kd​ ) or real-time binding kinetics ( kon​ and koff​ ).

G Target Dopamine D2 Receptor (D2R) RLB Radioligand Binding (RLB) [3H]-Spiperone Target->RLB Equilibrium (Kd) TRFRET TR-FRET Fluorescent-Spiperone + SNAP-D2R Target->TRFRET Real-time Kinetics SPR Surface Plasmon Resonance Immobilized D2R Target->SPR Label-free Kinetics Ligand 1,3,8-Triazaspiro[4.5]decan-4-one (Spiperone Scaffold) Ligand->Target High Affinity Binding

Validation modalities for 1,3,8-triazaspiro[4.5]decan-4-one binding to the Dopamine D2 Receptor.

Experimental Modalities & Protocol Comparison

Radioligand Binding (RLB): The Equilibrium Gold Standard

Causality & Scientific Rationale: RLB utilizing[3H]-spiperone remains the gold standard for determining absolute thermodynamic affinity ( Kd​ ). Because the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has an ultra-high affinity ( Kd​ ~0.05 nM), the assay must be meticulously designed to prevent "ligand depletion"—a phenomenon where the receptor concentration exceeds the Kd​ , artificially skewing the binding curve[2]. To build a self-validating system, (+)-butaclamol is used as a control; it saturates the D2R but is structurally distinct from butyrophenones, ensuring the assay only measures specific orthosteric displacement[2].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2R in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the crude membrane fraction[2].

  • Assay Assembly: In a 0.8 mL assay volume, combine 10 µg of D2R membrane with [3H]-spiperone ranging from 0.16 nM to 1.2 nM. Critical Step: Ensure the total receptor concentration ( Rt​ ) remains below 0.05 nM to prevent ligand depletion artifacts[2].

  • Non-Specific Binding (NSB) Control: To parallel wells, add 2 µM (+)-butaclamol to define NSB[2].

  • Separation & Detection: Incubate the deep-well plates for 1 hour at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Quantify retained radioactivity via liquid scintillation counting[2].

TR-FRET: The High-Throughput Kinetic Alternative

Causality & Scientific Rationale: While RLB is excellent for equilibrium, modern drug discovery increasingly relies on binding kinetics ( kon​ , koff​ ), which often correlate better with in vivo efficacy[3]. TR-FRET utilizes a SNAP-tagged D2R labeled with a Terbium cryptate donor and a d2-fluorophore-labeled spiperone[4]. The long emission half-life of Terbium allows for a time-delayed measurement (e.g., 100 µs delay), which completely eliminates short-lived background autofluorescence from the microplate and biological matrix, yielding an exceptionally high signal-to-noise ratio[4].

Step-by-Step Protocol:

  • Receptor Labeling: Express N-terminal SNAP-tagged D2R in HEK293 cells and covalently label the tag with Terbium cryptate (donor fluorophore)[4].

  • Assay Assembly: In a white 384-well microplate, combine 3,700 donor-labeled cells per well with varying concentrations of d2-labeled spiperone (acceptor) in a 20 µL total reaction volume[4].

  • Real-Time Kinetic Measurement: Excite the Terbium donor at 337 nm using a microplate reader (e.g., PHERAstar). After a 100 µs delay, measure the emission ratio of the acceptor (665 nm) to the donor (620 nm) continuously over 60 minutes[4].

  • Data Fitting: Fit the association and dissociation curves to a global kinetic model to extract precise kon​ and koff​ rates[4].

Surface Plasmon Resonance (SPR): The Label-Free Biophysical Approach

Causality & Scientific Rationale: Both RLB and TR-FRET require labeled probes, which add steric bulk and can alter the physicochemical properties of the 1,3,8-triazaspiro[4.5]decan-4-one core. SPR offers a direct, label-free biophysical measurement[5]. Because GPCRs are notoriously unstable when purified, capturing natively-tagged D2R directly from solubilized cell pellets onto the sensor chip preserves the receptor's native conformation, ensuring accurate label-free kinetic screening[6].

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Activate a CM4 or CM5 sensor chip using a 1:1 mixture of EDC/NHS. Immobilize an anti-tag antibody (e.g., anti-His or anti-FLAG) via standard amine coupling[6].

  • Receptor Capture: Solubilize D2R-expressing cell membranes using a mild detergent (e.g., DDM/CHS). Inject the lysate over the functionalized surface to capture the D2R in a native-like orientation[5].

  • Analyte Injection: Inject unlabeled 1,3,8-triazaspiro[4.5]decan-4-one derivatives across the sensor surface at varying concentrations in a running buffer containing 2% DMSO to maintain compound solubility[5].

  • Kinetic Analysis: Monitor the change in refractive index (Response Units, RU) in real-time. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine label-free kinetics[5].

Quantitative Data Comparison

To facilitate assay selection, the following table summarizes the performance metrics of each modality when validating the 1,3,8-triazaspiro[4.5]decan-4-one scaffold against the D2R.

ParameterRadioligand Binding (RLB)TR-FRETSurface Plasmon Resonance (SPR)
Primary Readout Equilibrium Affinity ( Kd​ , Ki​ )Real-time Kinetics ( kon​ , koff​ )Real-time Kinetics ( kon​ , koff​ )
Label Requirement Radioactive ( 3 H)Fluorescent (Terbium/d2)Label-free (Analyte)
Spiperone Kd​ ~0.05 nM~0.1 - 0.5 nMN/A (Limited by compound solubility)
Throughput Medium (96-well)High (384/1536-well)Low-Medium (Microfluidic)
Receptor State Crude MembranesLive Cells / MembranesSolubilized / Stabilized
Best Used For Absolute thermodynamic affinityHigh-throughput kinetic screeningFragment screening & Label-free validation

Conclusion & Strategic Recommendations

When validating the binding of 1,3,8-triazaspiro[4.5]decan-4-one derivatives to the D2R, the choice of assay dictates the biological insights obtained.

  • For definitive thermodynamic profiling and regulatory submissions , Radioligand Binding remains unsurpassed due to the negligible steric impact of tritium labeling.

  • For high-throughput screening and kinetic optimization , TR-FRET is the superior choice, allowing researchers to select compounds with optimal residence times without the burden of radioactive waste.

  • For fragment-based drug design or allosteric modulator discovery , SPR provides the necessary label-free environment to detect subtle biophysical interactions that labeled probes might mask.

References

  • Spiperone | C23H26FN3O2 | CID 5265 - PubChem - NIH N
  • A TR-FRET approach to measure the kinetics of ligand-receptor binding and its applic
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands:[3H]spiperone binding to D2 and D3 dopamine receptors PMC - N
  • Dopamine d2 receptor HTRF binding kinetics BMG Labtech
  • Screening for GPCR Ligands Using Surface Plasmon Resonance ACS Public
  • Screening for GPCR Ligands Using Surface Plasmon Resonance PMC - N

Sources

Comparative

A Comparative Analysis of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives and Their Performance Against Known Inhibitors in Diverse Biological Applications

This in-depth technical guide provides a comprehensive comparative analysis of derivatives of the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold against established inhibitors across a range of biological targets. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of derivatives of the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold against established inhibitors across a range of biological targets. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of performance supported by experimental data and detailed methodologies. The guide is structured to provide a deep dive into the multifaceted therapeutic potential of this versatile chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The 1,3,8-Triazaspiro[4.5]decan-4-one core has emerged as a "privileged scaffold" in medicinal chemistry, a framework that can be readily modified to interact with a variety of biological targets. This guide will explore the diverse applications of this scaffold, from its role in modulating opioid receptors to its potential in treating anemia and protecting against ischemia-reperfusion injury. By comparing its derivatives to well-characterized inhibitors, we aim to elucidate the unique advantages and therapeutic promise of this chemical class.

Section 1: Modulation of Opioid Receptors

Derivatives of 1,3,8-Triazaspiro[4.5]decan-4-one have been identified as potent modulators of opioid receptors, with some exhibiting selectivity for the delta-opioid receptor (DOR)[1][2][3]. The DOR is a G-protein coupled receptor implicated in analgesia, mood regulation, and neuroprotection, making it an attractive target for therapeutic intervention.

Comparative Analysis with SNC80

SNC80 is a well-established, highly selective non-peptide DOR agonist.[1] While effective in preclinical models, its development has been hampered by off-target effects. The following table compares the performance of a representative 1,3,8-Triazaspiro[4.5]decan-2,4-dione derivative with SNC80.

CompoundTargetAssay TypeKi (nM)EC50 (cAMP) (nM)β-arrestin 2 Recruitment EC50 (nM)
Compound 1 (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative) DORRadioligand Binding130140>10,000
SNC80DORRadioligand Binding1.782.73230

Data for Compound 1 is sourced from a study on novel DOR agonists.[1] Data for SNC80 is from various literature sources.

The data indicates that while the representative triazaspiro derivative has a lower affinity for the DOR compared to SNC80, it displays a significantly reduced propensity for β-arrestin 2 recruitment. This is a critical finding, as β-arrestin recruitment is often associated with the undesirable side effects of opioid agonists. This suggests that the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold may offer a path to developing G-protein biased DOR agonists with an improved safety profile.

Experimental Protocol: Delta-Opioid Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the delta-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the delta-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human delta-opioid receptor.

  • Radioligand: [³H]-Naltrindole (a selective DOR antagonist).

  • Non-specific Binding Control: Unlabeled naltrindole (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and SNC80.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Naltrindole (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Opioid_Receptor_Signaling cluster_0 Cell Membrane DOR_Agonist DOR Agonist (e.g., Triazaspiro-derivative) DOR Delta-Opioid Receptor (DOR) DOR_Agonist->DOR Binds G_Protein Gαi/o DOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase:s->cAMP:n Decreases Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia, Mood Regulation PKA->Cellular_Response Leads to

Caption: G-protein signaling pathway of a DOR agonist.

Section 2: Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

A series of 1,3,8-Triazaspiro[4.5]decan-2,4-diones have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway.[5][6][7] By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO). This makes them promising candidates for the treatment of anemia.

Comparative Analysis with Roxadustat

Roxadustat is a first-in-class HIF-PHD inhibitor approved for the treatment of anemia in chronic kidney disease.[5]

CompoundTargetIC50 (nM)
Optimized Spirohydantoin PHD26.55
RoxadustatPHD2~20

Data for the optimized spirohydantoin is from a study on spiro[4.5]decanone PHD inhibitors.[8] Roxadustat data is from various literature sources.

The optimized spirohydantoin demonstrates potent inhibition of PHD2, with an IC50 value in the low nanomolar range, comparable to or exceeding the potency of the approved drug Roxadustat. This highlights the potential of the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold in developing highly efficacious treatments for anemia.

Experimental Protocol: HIF Prolyl Hydroxylase (PHD) Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of PHD enzymes.

Objective: To determine the IC50 of a test compound for PHD isoforms.

Materials:

  • Enzymes: Recombinant human PHD1, PHD2, and PHD3.

  • Substrate: Biotinylated HIF-1α peptide.

  • Cofactors: Fe(II), 2-oxoglutarate, ascorbate.

  • Detection Reagents: Europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-conjugated acceptor fluorophore.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 0.01% Tween-20.

  • Test Compounds: 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and Roxadustat.

  • Instrumentation: TR-FRET plate reader.

Procedure:

  • Reaction Setup: In a 384-well plate, combine the PHD enzyme, cofactors, and varying concentrations of the test compound.

  • Initiation: Add the biotinylated HIF-1α substrate to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection reagents.

  • Reading: After a further incubation period, read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values.

HIF_PHD_Inhibition_Workflow Start Start: Prepare Reagents Add_Enzyme_Cofactors Add PHD Enzyme and Cofactors to Plate Start->Add_Enzyme_Cofactors Add_Inhibitor Add Test Compound (e.g., Spirohydantoin) Add_Enzyme_Cofactors->Add_Inhibitor Add_Substrate Add Biotinylated HIF-1α Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at RT for 60 min Add_Substrate->Incubate Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate->Add_Detection_Reagents Incubate_Detection Incubate at RT Add_Detection_Reagents->Incubate_Detection Read_Plate Read on TR-FRET Plate Reader Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a TR-FRET based PHD inhibition assay.

Section 3: Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of 1,3,8-Triazaspiro[4.5]decane have been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death associated with ischemia-reperfusion injury.[9][10][11] These compounds are thought to act by targeting the c subunit of the F1/FO-ATP synthase complex.[10]

Comparative Analysis with Cyclosporin A

Cyclosporin A (CsA) is a well-known inhibitor of the mPTP, although its clinical use is limited by its immunosuppressive activity and other side effects.

CompoundTargetAssay Type% mPTP Opening Inhibition (at 1 µM)
PP11 (1,3,8-triazaspiro[4.5]decane derivative) mPTPCalcein-Cobalt Assay~40%
Cyclosporin AmPTPCalcein-Cobalt AssayPotent Inhibition

Data for PP11 is from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[12] Cyclosporin A is a widely cited potent inhibitor.

Experimental Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester calcium before the opening of the mPTP.

Objective: To assess the inhibitory effect of a test compound on mPTP opening.

Materials:

  • Mitochondria Source: Isolated mitochondria from rat liver or heart.

  • Fluorescent Dye: Calcium Green-5N.

  • Assay Buffer: KCl-based buffer with respiratory substrates (e.g., glutamate, malate).

  • Calcium Source: CaCl₂ solution.

  • Test Compounds: 1,3,8-Triazaspiro[4.5]decane derivatives and Cyclosporin A.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in the assay buffer containing Calcium Green-5N.

  • Compound Addition: Add the test compound at the desired concentration.

  • Calcium Pulses: Sequentially add pulses of a known concentration of CaCl₂ to the mitochondrial suspension.

  • Fluorescence Monitoring: Monitor the fluorescence of Calcium Green-5N over time. An initial decrease in fluorescence indicates mitochondrial calcium uptake, while a sudden, sustained increase signifies mPTP opening and calcium release.[13][14][15][16]

  • Data Analysis: The total amount of calcium taken up by the mitochondria before pore opening is the calcium retention capacity. An increase in CRC in the presence of a test compound indicates mPTP inhibition.

Section 4: Myelostimulating Activity

Certain 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity in a cyclophosphamide-induced myelosuppression model. These compounds were found to accelerate the regeneration of lymphocytes and granulocytes.

Comparative Analysis with Methyluracil

Methyluracil is a known agent used to stimulate leukopoiesis.

While specific quantitative data for direct comparison is not available in the initial search results, the qualitative findings suggest that these triazaspiro derivatives have a significant therapeutic potential in mitigating the myelosuppressive side effects of chemotherapy.

Experimental Protocol: Cyclophosphamide-Induced Myelosuppression Model

This in vivo model is used to evaluate the myelostimulatory effects of test compounds.

Objective: To assess the ability of a test compound to ameliorate chemotherapy-induced myelosuppression.

Materials:

  • Animal Model: Male BALB/c mice or Sprague-Dawley rats.[17][18]

  • Inducing Agent: Cyclophosphamide (CTX).

  • Test Compounds: 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and Methyluracil.

  • Instrumentation: Hematology analyzer.

Procedure:

  • Induction of Myelosuppression: Administer a single or multiple doses of cyclophosphamide (e.g., 80 mg/kg, i.p.) to the animals.[17][19]

  • Treatment: Administer the test compound or vehicle control to the animals for a specified period.

  • Blood Collection: Collect peripheral blood samples at various time points.

  • Hematological Analysis: Analyze the blood samples for white blood cell (WBC) count, granulocyte count, and lymphocyte count using a hematology analyzer.[20]

  • Data Analysis: Compare the hematological parameters between the treated and control groups to determine the myelostimulatory effect of the test compound.

Section 5: Potential as Antipsychotic Agents

Some derivatives of 1,3,8-Triazaspiro[4.5]decan-4-one have been investigated for their potential as antipsychotic agents, with activity at dopamine D2 receptors.

Comparative Analysis with Haloperidol

Haloperidol is a typical first-generation antipsychotic that acts as a potent antagonist of the dopamine D2 receptor.

CompoundTargetKi (nM)
Spiperone (a 1,3,8-triazaspiro[4.5]decan-4-one derivative) D2 Receptor0.06
HaloperidolD2 Receptor1-2

Data for Spiperone and Haloperidol is from various literature sources.

Spiperone, a well-known D2 antagonist with the 1,3,8-triazaspiro[4.5]decan-4-one core, demonstrates very high affinity for the D2 receptor, exceeding that of haloperidol. This underscores the potential of this scaffold in the development of CNS-active agents.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds for the dopamine D2 receptor.

Objective: To determine the Ki of a test compound for the D2 receptor.

Materials:

  • Receptor Source: Rat striatal membranes or cells expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.[21][22]

  • Non-specific Binding Control: Haloperidol or butaclamol (10 µM).[23]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[24]

  • Test Compounds: 1,3,8-Triazaspiro[4.5]decan-4-one derivatives and Haloperidol.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare membranes as described in the DOR binding assay protocol.

  • Assay Setup: Combine membranes, radioligand, and test compounds in a 96-well plate.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Filtration and Washing: As described for the DOR assay.

  • Scintillation Counting and Data Analysis: As described for the DOR assay.

Conclusion

The 1,3,8-Triazaspiro[4.5]decan-4-one scaffold has demonstrated remarkable versatility, with its derivatives showing potent and, in some cases, selective activity against a diverse range of important biological targets. The comparative analyses presented in this guide highlight the potential of these compounds to offer improved therapeutic profiles over existing agents, particularly in the areas of G-protein biased opioid agonism and potent HIF prolyl hydroxylase inhibition. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further explore the therapeutic potential of this promising class of molecules.

References

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link]

  • Wang, J., et al. (2018). Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin. Molecules, 23(11), 2849. Available at: [Link]

  • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. BMG Labtech. Available at: [Link]

  • JoVE. (2025). Determination of the Calcium Retention Capacity of Isolated Mitochondria. JoVE. Available at: [Link]

  • Li, P., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Bio-protocol, 8(9), e2824. Available at: [Link]

  • Wiemers, E. E., et al. (2017). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Journal of Visualized Experiments, (125), 55737. Available at: [Link]

  • Kopra, K., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(23), 7236. Available at: [Link]

  • Alvarez, S., et al. (2019). Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains. Frontiers in Immunology, 10, 1595. Available at: [Link]

  • Wang, Y., et al. (2024). Prevention of cyclophosphamide-induced immune suppression by polysaccharides from Apocynum venetum flowers via enhancing immune response, reducing oxidative stress, and regulating gut microbiota in mice. Frontiers in Immunology, 15, 1389669. Available at: [Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945-2959. Available at: [Link]

  • Song, X., et al. (2020). Amelioration of cyclophosphamide-induced myelosuppression during treatment to rats with breast cancer through low-intensity pulsed ultrasound. PLoS One, 15(9), e0238914. Available at: [Link]

  • Hudzik, T. J., et al. (2014). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 70(1), 376-384. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Kopra, K., et al. (2013). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. Analyst, 138(11), 3245-3252. Available at: [Link]

  • Ogila, K. O., & Aduol, O. M. (2017). Protection of Cyclophosphamide Induced Myelosuppression by Extracts of Asparagus setaceous Kunth and Caesalpinia volkensii Harm in Albino Rats. International Journal of Pharmaceutics & Pharmacology, 1(3), 114. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. Available at: [Link]

  • Le, C. A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Organic & Biomolecular Chemistry, 17(9), 2419-2427. Available at: [Link]

  • Li, Y. Q., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 176(1), 121-128. Available at: [Link]

  • Li, Y. Q., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Available at: [Link]

  • Pacifico, S., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase for the treatment of reperfusion damage in myocardial infarction. Journal of Medicinal Chemistry, 61(17), 7856-7870. Available at: [Link]

  • Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 888, 147-154. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 209-220. Available at: [Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Academia.edu. Available at: [Link]

  • Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available at: [Link]

  • Jordan, A. D., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610. Available at: [Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945-2959. Available at: [Link]

  • Bioauxilium. (n.d.). THUNDER™ CHO HCP TR-FRET Biomarker Assay Kit. Bioauxilium. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. Available at: [Link]

  • Jordan, A. D., et al. (2005). 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators. ResearchGate. Available at: [Link]

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  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

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Validation

In vitro vs in vivo correlation of 1,3,8-Triazaspiro[4.5]decan-4-one activity

Title: In Vitro vs. In Vivo Correlation of 1,3,8-Triazaspiro[4.5]decan-4-one Activity: A Comparative Pharmacological Guide Introduction The 1,3,8-triazaspiro[4.5]decan-4-one ring system is a highly versatile, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Correlation of 1,3,8-Triazaspiro[4.5]decan-4-one Activity: A Comparative Pharmacological Guide

Introduction The 1,3,8-triazaspiro[4.5]decan-4-one ring system is a highly versatile, privileged scaffold in medicinal chemistry. Historically recognized as the core pharmacophore in classical D2/5-HT2A antagonists like spiperone, it has recently become the structural foundation for novel neuroactive agents, including Nociceptin/Orphanin FQ (NOP/ORL1) receptor agonists (e.g., Ro 64-6198) and Delta Opioid Receptor (DOR) agonists[1]. For drug development professionals, understanding how the in vitro binding kinetics of this spirocyclic scaffold translate to in vivo efficacy and pharmacokinetics (PK) is critical. This guide objectively compares the translational performance of 1,3,8-triazaspiro[4.5]decan-4-one derivatives against alternative chemotypes, highlighting both its therapeutic advantages and its pharmacokinetic paradoxes.

Mechanistic Rationale: The Spirocyclic Advantage

The spiro fusion of the piperidine and imidazolidinone rings restricts the conformational flexibility of the molecule. This rigid geometry locks the pharmacophore into an optimal orientation for deep insertion into the orthosteric binding pockets of G-protein-coupled receptors (GPCRs)[2].

  • Alternative Comparison: Unlike endogenous peptides (e.g., Nociceptin), which exhibit sub-nanomolar in vitro affinity but fail in vivo due to rapid proteolytic degradation and poor blood-brain barrier (BBB) penetration, the highly lipophilic spiro scaffold ensures robust central nervous system (CNS) exposure[3].

  • The Bias Advantage: Compared to traditional piperazine-benzamides (e.g., SNC80), recent 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibit biased agonism, favoring G-protein signaling over β -arrestin recruitment, which drastically alters their in vivo safety profile[1][4].

In Vitro Performance: Receptor Kinetics and Functional Efficacy

In vitro assays consistently demonstrate that 1,3,8-triazaspiro[4.5]decan-4-one derivatives act as potent, high-affinity ligands. For example, Ro 64-6198 binds the human ORL1 receptor with a Ki​ of 0.389 nM and acts as a full agonist in [35S]GTPγS binding assays ( EC50​ ~ 25-38.9 nM)[5]. Similarly, novel spiro-DOR agonists exhibit near 10-fold selectivity for DOR over the Mu Opioid Receptor (MOR)[6].

Table 1: In Vitro vs. In Vivo Pharmacological Profile Comparison

Compound ClassRepresentative DrugPrimary TargetIn Vitro Affinity ( Ki​ )In Vitro Efficacy ( EC50​ )In Vivo EfficacyIn Vivo Adverse Effects
1,3,8-Triazaspiro Ro 64-6198NOP / ORL10.389 nM25.6 nMPotent AnxiolyticRapid in vitro desensitization, but no in vivo tolerance[3][5]
Endogenous Peptide Nociceptin (N/OFQ)NOP / ORL1< 0.1 nM< 1 nMNone (Peripheral)N/A (Fails to cross BBB)
1,3,8-Triazaspiro Compound 1 (DOR)DORHigh (Selective)High (G-protein)AntinociceptiveNone observed at 30 mg/kg[1]
Piperazine-Benzamide SNC80DORHighHigh ( β -arrestin)AntinociceptiveSevere epileptic seizures[4][7]

In Vivo Translation: Efficacy, Safety, and The PK Paradox

The correlation between in vitro metrics and in vivo outcomes for this scaffold presents a fascinating dichotomy of therapeutic success and pharmacokinetic failure.

  • Therapeutic Efficacy (The Success): In vivo, Ro 64-6198 demonstrates profound anxiolytic effects in neophobic tests (e.g., elevated plus maze, marble burying) at low doses (0.32–3 mg/kg)[5]. Interestingly, while in vitro studies show that Ro 64-6198 induces rapid functional desensitization and internalization of the NOP receptor, chronic in vivo administration (15 days) reveals an absolute lack of behavioral tolerance[3][5]. This disconnect suggests that the in vivo receptor reserve or recycling kinetics compensate for the in vitro internalization rates.

  • Safety and Biased Agonism: The classic DOR agonist SNC80 induces epileptic seizures by fully recruiting β -arrestin and inhibiting forebrain GABAergic neurons[4][7]. In stark contrast, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives act as partial β -arrestin 2 recruiters. This in vitro signaling bias perfectly correlates with their in vivo safety profile, as they provide antinociception without triggering seizures[1].

  • The PET Imaging Paradox (The Failure): Despite exceptional in vitro affinity, the scaffold can fail in highly specific in vivo targeting applications. When Ro 64-6198 was N-methylated with Carbon-11 to create the PET radiotracer [11C]methyl−Ro64−6198 , it showed moderate brain uptake but failed to distinguish specific brain regions[8][9]. Causality: The high lipophilicity required for the spiro scaffold to cross the BBB causes it to partition non-specifically into lipid membranes. Consequently, pretreatment with unlabeled nociceptin failed to displace the radiotracer, proving that the in vivo signal was dominated by non-specific lipid binding rather than target-specific receptor occupancy[8][9].

GPCR_Signaling Spiro 1,3,8-Triazaspiro Scaffold (e.g., Cmpd 1) Receptor DOR / NOP Receptor Activation Spiro->Receptor High Affinity Arrestin β-Arrestin Recruitment (Internalization) Spiro->Arrestin Partial Bias SNC80 Piperazine-benzamide (e.g., SNC80) SNC80->Receptor High Affinity SNC80->Arrestin Full Recruitment GProtein G-protein Signaling (cAMP Inhibition) Receptor->GProtein Full Agonism Receptor->Arrestin Pathway Divergence Efficacy Therapeutic Efficacy (Analgesia / Anxiolysis) GProtein->Efficacy Toxicity Adverse Effects (Seizures) Arrestin->Toxicity

Caption: Divergent GPCR signaling pathways explaining the in vivo safety of the 1,3,8-triazaspiro scaffold.

Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols describe the critical path from in vitro binding to in vivo behavioral correlation.

Protocol A: In Vitro [35S]GTPγS Binding Assay (Functional Efficacy) Purpose: To quantify the G-protein activation efficacy ( EC50​ ) of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., hNOP or hDOR). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins.

  • Assay Incubation: Resuspend the membrane pellet (20 µg protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4).

  • Ligand Addition: Add varying concentrations of the spiro compound (10 pM to 10 µM) and 0.1 nM [35S]GTPγS . Incubate at 30°C for 60 minutes.

  • Termination & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water). Wash three times with ice-cold Tris buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation Check: A known full agonist (e.g., Nociceptin) must be run in parallel to establish the Emax​ (100% activation baseline).

Protocol B: In Vivo Elevated Plus Maze (Translational Anxiolysis) Purpose: To evaluate the in vivo anxiolytic efficacy of the scaffold (e.g., Ro 64-6198)[5][10].

  • Subject Preparation: Acclimate adult male Wistar rats to the testing room for 1 hour prior to the assay.

  • Dosing: Administer the 1,3,8-triazaspiro[4.5]decan-4-one derivative (0.32, 1.0, or 3.0 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Apparatus Setup: Use a standard plus-maze (two open arms, two closed arms, elevated 50 cm from the floor) illuminated at 15 lux.

  • Testing: Place the rat in the center square facing an open arm. Record the session for 5 minutes using an automated video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries.

  • Validation Check: Total arm entries (closed + open) must be analyzed to ensure the compound is not simply causing generalized motor sedation (a common confounding factor with lipophilic CNS drugs).

Translational_Workflow InVitro In Vitro Screening [35S]GTPγS Assay InVivoEff In Vivo Efficacy Elevated Plus Maze InVitro->InVivoEff High Affinity Translates to Efficacy InVivoPK In Vivo PK PET Imaging InVitro->InVivoPK High Lipophilicity Causes Non-Specific Binding

Caption: Translation workflow highlighting the efficacy success vs. pharmacokinetic disconnect.

Conclusion

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a powerful tool for CNS drug discovery. Its rigid structure guarantees high in vitro receptor affinity and favorable G-protein biased signaling, which translates in vivo to robust therapeutic efficacy without the severe adverse effects (like seizures) seen in alternative scaffolds[1][7]. However, researchers must carefully optimize its lipophilicity; the same physicochemical properties that enable excellent BBB penetration can lead to high non-specific membrane partitioning, rendering it unsuitable for highly sensitive in vivo targeting applications like PET imaging[8][9].

References

  • Synthesis and characterization of pseudopeptide bradykinin B2 receptor antagonists containing the 1,3,8-triazaspiro[4.5]decan-4-one ring system. PubMed / NIH.[Link]

  • Synthesis and in vivo evaluation of [11C]methyl-Ro 64-6198 as an ORL1 receptor imaging agent. PubMed / NIH.[Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC / NIH.[Link]

  • Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures. PMC / NIH.[Link]

  • Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist... Design, Synthesis, and Structure−Activity Relationship. ACS Publications.[Link]

  • Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions. Frontiers.[Link]

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Comparative

A Head-to-Head Comparison of Delta-Opioid Receptor Agonists: 1,3,8-Triazaspiro[4.5]decan-4-one vs. SNC80

A Senior Application Scientist's In-Depth Technical Guide for Researchers The delta-opioid receptor (DOR) has long been a target of interest for the development of novel analgesics, antidepressants, and anxiolytics, with...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

The delta-opioid receptor (DOR) has long been a target of interest for the development of novel analgesics, antidepressants, and anxiolytics, with the potential for a reduced side-effect profile compared to mu-opioid receptor (MOR) agonists. For years, SNC80 has been the archetypal non-peptide, selective DOR agonist, extensively used as a pharmacological tool. However, its clinical translation has been hampered by dose-limiting adverse effects, including convulsions. This has spurred the search for new chemical entities with improved pharmacological properties. Recently, derivatives of 1,3,8-Triazaspiro[4.5]decan-4-one have emerged as a novel chemotype of selective DOR agonists, offering a potentially safer alternative.

This guide provides a comprehensive head-to-head comparison of 1,3,8-Triazaspiro[4.5]decan-4-one and the classical agonist SNC80. We will delve into their distinct pharmacological profiles, mechanisms of action, and the experimental data that underpins our current understanding of these two critical research compounds.

At a Glance: Key Pharmacological Distinctions

Parameter1,3,8-Triazaspiro[4.5]decan-4-one DerivativesSNC80
Chemotype Novel 1,3,8-triazaspiro[4.5]decane-2,4-dioneDiethylbenzamide
Primary Target Delta-Opioid Receptor (DOR)Delta-Opioid Receptor (DOR)
Binding Affinity (Ki) Submicromolar1.78 nM - 9.4 nM[1][2]
Functional Potency (cAMP) SubmicromolarIC50 of 2.73 nM[1]
Signaling Bias G-protein signaling bias (low β-arrestin 2 recruitment)[3][4]High efficacy β-arrestin recruiter[3][4]
Key Adverse Effect Profile Not yet fully characterized, but designed to avoid SNC80's profileConvulsions at high doses[3][5]
Receptor Dimerization Not yet characterizedSelectively activates μ-δ heteromers[1][6][7]

Delving Deeper: Mechanism of Action and Signaling Pathways

The delta-opioid receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR).[8] Upon agonist binding, it primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8] This cascade of events ultimately reduces neuronal excitability.

However, the story is more nuanced. GPCR signaling is not a simple on/off switch. The specific conformation adopted by the receptor upon ligand binding can dictate which downstream signaling pathways are engaged, a phenomenon known as "biased agonism." This is where a key distinction between 1,3,8-Triazaspiro[4.5]decan-4-one and SNC80 lies.

SNC80: A Pioneer with a Complex Profile

SNC80 is a potent DOR agonist that has been instrumental in elucidating the physiological roles of the delta-opioid system.[5] It demonstrates high affinity and efficacy in classical G-protein signaling assays.[1][9] However, a significant body of evidence now suggests that SNC80's in vivo effects, particularly its antinociceptive properties, are mediated through the selective activation of μ-δ opioid receptor heteromers.[6][7][10] This finding has profound implications for data interpretation when using SNC80 as a "DOR-selective" tool.

Furthermore, SNC80 is a highly efficacious recruiter of β-arrestin.[3][4] The recruitment of β-arrestin leads to receptor desensitization, internalization, and the initiation of G-protein independent signaling cascades. While β-arrestin signaling can contribute to certain therapeutic effects, it has also been linked to the development of tolerance and other adverse effects.[11] The convulsive effects of SNC80 are thought to be, at least in part, related to its specific chemotype and its strong engagement of the β-arrestin pathway.[3][4][12]

1,3,8-Triazaspiro[4.5]decan-4-one: A New Generation with a Biased Profile

The discovery of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives was the result of a deliberate search for novel DOR agonists with a different pharmacological profile from SNC80 and its analogues.[3][4] This chemotype was identified through a high-throughput screen utilizing a β-arrestin recruitment assay, specifically seeking compounds with lower efficacy in this pathway.[3]

The most potent compounds from this class exhibit a desirable profile: they are selective for the DOR with submicromolar affinity and are potent agonists in G-protein signaling pathways (as measured by cAMP inhibition), but they are significantly less efficacious at recruiting β-arrestin 2 compared to SNC80.[3][4] This G-protein signaling bias is a key feature that may translate to an improved therapeutic window, potentially mitigating the adverse effects associated with strong β-arrestin recruitment, such as seizures and tachyphylaxis.[3][4][12]

Signaling Pathway Diagram

DOR_Signaling cluster_SNC80 SNC80 cluster_TAD 1,3,8-Triazaspiro[4.5]decan-4-one SNC80 SNC80 DOR δ-Opioid Receptor (DOR) SNC80->DOR High Affinity TAD 1,3,8-TAD-4-one TAD->DOR High Affinity G_protein Gi/o Protein Activation DOR->G_protein beta_arrestin β-Arrestin 2 Recruitment DOR->beta_arrestin AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_inhibition Neuronal Inhibition (Analgesia, etc.) cAMP_decrease->Neuronal_inhibition Internalization Receptor Internalization beta_arrestin->Internalization Adverse_effects Potential Adverse Effects (Seizures, Tolerance) beta_arrestin->Adverse_effects SNC80_edge->beta_arrestin High Efficacy TAD_edge->G_protein Biased TAD_edge->beta_arrestin Low Efficacy

Caption: Comparative signaling pathways of SNC80 and 1,3,8-Triazaspiro[4.5]decan-4-one at the DOR.

Experimental Data Showdown

A direct comparison of experimental data is crucial for researchers to make informed decisions about compound selection. The following tables summarize key findings from published literature.

In Vitro Pharmacological Profile
CompoundBinding Affinity (Ki, nM)cAMP Inhibition (EC50/IC50, nM)β-Arrestin 2 Recruitment (EC50, nM)β-Arrestin 2 Efficacy (% of baseline)
SNC80 1.78[1]2.73 (IC50)[1]Potent[11]High[3][4]
1,3,8-Triazaspiro[4.5]decan-4-one (Lead Compound) Submicromolar[3]Submicromolar[3]Less Potent than SNC80Low[3][4]

Note: Direct quantitative comparison of β-arrestin recruitment is challenging as data is often presented relative to a reference agonist within a specific study.

In Vivo Effects
CompoundAnalgesic/Anti-allodynic EffectSeizure Liability
SNC80 Effective in various pain models[1][9]Induces convulsions at higher doses[3][5][12]
1,3,8-Triazaspiro[4.5]decan-4-one (Lead Compound) Anti-allodynic efficacy in a model of inflammatory pain[3][4]Expected to be lower due to signaling bias, but requires further characterization.

Experimental Protocols: A Guide for Your Research

To facilitate the replication and extension of these findings, we provide the following generalized experimental protocols based on standard methodologies in the field.

Radioligand Binding Assay for DOR Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the delta-opioid receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing DOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine membrane preparations, a radiolabeled DOR-selective ligand (e.g., [3H]naltrindole or [3H][D-Pen2,5]enkephalin), and varying concentrations of the test compound (SNC80 or 1,3,8-Triazaspiro[4.5]decan-4-one derivative).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay for Functional Potency

Objective: To measure the functional potency of test compounds in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use a cell line stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

  • Cell Treatment: Plate the cells and treat them with varying concentrations of the test compound. Stimulate adenylyl cyclase with forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or a luminescent biosensor assay like GloSensor).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

Objective: To assess the anti-allodynic effects of the test compounds in a model of persistent inflammatory pain.

Methodology:

  • Induction of Inflammation: Inject a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rodent (e.g., mouse or rat). This will induce a localized and persistent inflammation.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

  • Drug Administration: Administer the test compound (SNC80 or 1,3,8-Triazaspiro[4.5]decan-4-one derivative) via a relevant route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-treatment Measurement: At various time points after drug administration, re-measure the paw withdrawal threshold.

  • Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline and vehicle-treated control groups to determine the anti-allodynic effect of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Inhibition Assay (Determine EC50/IC50) Arrestin_Assay β-Arrestin Recruitment Assay (Determine Signaling Bias) Pain_Model Inflammatory Pain Model (CFA) (Assess Anti-allodynia) Arrestin_Assay->Pain_Model Proceed with promising candidates Seizure_Model Seizure Liability Assessment (Determine Therapeutic Window) Pain_Model->Seizure_Model Start Compound Synthesis (SNC80 or 1,3,8-TAD-4-one) Start->Binding_Assay Start->cAMP_Assay Start->Arrestin_Assay

Caption: A generalized workflow for the comparative evaluation of novel DOR agonists.

Conclusion and Future Directions

The comparison between 1,3,8-Triazaspiro[4.5]decan-4-one and SNC80 highlights the evolution of delta-opioid receptor pharmacology. SNC80 remains a valuable, albeit complex, research tool whose activity at μ-δ heteromers must be considered in experimental design and interpretation. The emergence of the 1,3,8-Triazaspiro[4.5]decan-4-one chemotype, with its inherent G-protein signaling bias and reduced β-arrestin 2 recruitment, represents a promising step towards the development of safer and more effective DOR-targeted therapeutics.[3][4]

For researchers in the field, the choice between these compounds will depend on the specific research question. For studies aiming to understand the fundamental biology of DORs, particularly in the context of receptor heteromers, SNC80 remains a relevant, though not perfectly selective, probe. However, for drug discovery programs seeking to develop clinical candidates with an improved safety profile, the exploration of novel chemotypes like 1,3,8-Triazaspiro[4.5]decan-4-one is a more forward-looking approach. Further head-to-head studies in a wider range of preclinical models are warranted to fully elucidate the therapeutic potential of this new class of DOR agonists.

References

  • Metcalf MD, et al. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. 2012. [Link]

  • Faget L, et al. The delta opioid receptor: an evolving target for the treatment of brain disorders. Progress in Neurobiology. 2012. [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors | ACS Chemical Neuroscience - ACS Publications. [Link]

  • Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv. [Link]

  • Quirion B, et al. The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Molecular Neuroscience. 2020. [Link]

  • DeFelice M, et al. Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. Journal of Neuroscience. 2022. [Link]

  • Lim DW, et al. Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. International Journal of Molecular Sciences. 2013. [Link]

  • SNC-80 - Wikipedia. [Link]

  • Meqbil YJ, et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. 2024. [Link]

  • Gowan JS, et al. In vivo studies on delta opioid receptors. British Journal of Pharmacology. 1988. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype - ResearchGate. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. [Link]

  • Metcalf MD, et al. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. 2012. [Link]

  • Scherrer G, et al. In vivo visualization of delta opioid receptors upon physiological activation uncovers a distinct internalization profile. The Journal of Neuroscience. 2012. [Link]

  • 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators - ResearchGate. [Link]

  • Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC. [Link]

  • Pradhan AA, et al. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS ONE. 2009. [Link]

  • The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC. [Link]

  • Identification of pharmacological inducers of a reversible hypometabolic state for whole organ preservation - eLife. [Link]

  • R6890 - Wikipedia. [Link]

  • In VivoVisualization of Delta Opioid Receptors upon Physiological Activation Uncovers a Distinct Internalization Profile. The Journal of Neuroscience. 2012. [Link]

  • Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - Frontiers. [Link]

  • 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives - European Patent Office - EP 0921125 A1 - Googleapis.com.
  • 1,3,8-Triazaspiro(4.5)decan-4-one - PubChem. [Link]

  • Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid - Sandiego. [Link]

  • Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed. [Link]

  • 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed. [Link]

  • 1,3,8-triazaspiro(4.5)decan-4-one, 8-(2-benzothiazolylmethyl) - PubChemLite. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects - MDPI. [Link]

  • Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice - MDPI. [Link]

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Validation

Validating the Anti-Allodynic Efficacy of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The clinical management of allodynia—pain resulting from stimuli that do not normally provoke pain—remains a profound challenge in neuropharmacology. While canonical µ-opioid rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical management of allodynia—pain resulting from stimuli that do not normally provoke pain—remains a profound challenge in neuropharmacology. While canonical µ-opioid receptor (MOR) agonists like morphine provide robust analgesia, their utility is severely limited by life-threatening adverse effects, including respiratory depression, tolerance, and addiction[1]. Consequently, drug development has pivoted toward alternative G-protein coupled receptors (GPCRs), specifically the Nociceptin/Orphanin FQ (NOP) receptor and the δ-opioid receptor (DOR)[2],[1].

Recent high-throughput screening and structural optimization efforts have identified 1,3,8-Triazaspiro[4.5]decan-4-one derivatives (such as 3 and novel DOR-selective chemotypes) as highly efficacious, non-peptidic agonists[2],[3].

The Mechanistic Advantage: The superiority of this chemotype lies in its biased signaling profile . Traditional DOR agonists (e.g., SNC80) are β-arrestin "super-recruiters," a pathway strongly correlated with the induction of convulsions and seizures[2]. In contrast, 1,3,8-triazaspiro[4.5]decan-4-one derivatives demonstrate a strong bias toward Gi/o-protein signaling (inhibiting cAMP) with markedly reduced β-arrestin 2 recruitment[2]. This functional selectivity provides a wide therapeutic window, enabling potent anti-allodynic efficacy in inflammatory and neuropathic pain models without the motor deficits or seizure risks associated with older compounds[2],[4].

Pathway Ligand 1,3,8-Triazaspiro[4.5]decan-4-one Receptor NOP / DOR (GPCR) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi High Efficacy Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Low Efficacy cAMP cAMP Inhibition Gi->cAMP SideEffects Convulsions / Motor Deficits Arrestin->SideEffects Mitigated Risk Analgesia Anti-Allodynic Efficacy cAMP->Analgesia

GPCR signaling of 1,3,8-Triazaspiro[4.5]decan-4-one derivatives showing G-protein bias.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, they must be benchmarked against standard clinical and experimental analgesics. The table below synthesizes quantitative and qualitative data comparing these novel derivatives against Morphine, SNC80, and Cebranopadol[2],[1],[5].

Compound / ChemotypePrimary TargetSignaling BiasAnti-Allodynic EfficacyKey Adverse Effects
1,3,8-Triazaspiro[4.5]decan-4-one (e.g., Ro 64-6198, Novel DOR hits)NOP / DORHigh Gi/o, Low β-ArrestinHigh (Potent in CFA / Neuropathic models)Minimal (No respiratory depression; low seizure risk)
Morphine MORBalanced (Gi/o & β-Arrestin)High (Broad spectrum)Severe (Respiratory depression, addiction, tolerance)
SNC80 DORHigh β-Arrestin (Super-recruiter)Moderate Severe (High risk of convulsions/seizures)
Cebranopadol Mixed NOP/MORBalancedVery High (Synergistic action)Moderate (Reduced compared to pure MOR agonists)

Experimental Workflows for Self-Validating Efficacy

A rigorous validation pipeline must establish a causal link between in vitro target engagement, in vivo pain relief, and the absence of motor impairment. The following protocols form a self-validating system for testing 1,3,8-triazaspiro[4.5]decan-4-one derivatives.

Protocol 1: In Vitro Functional Profiling (Establishing G-Protein Bias)

Causality Rationale: Before advancing to animal models, you must prove that the compound inhibits cAMP without heavily recruiting β-arrestin. This step screens out compounds likely to cause seizures[2].

  • cAMP Inhibition Assay (Gi/o Efficacy):

    • Plate CHO cells expressing recombinant human NOP or DOR.

    • Stimulate cells with Forskolin to artificially elevate baseline cAMP levels.

    • Treat with serial dilutions of the 1,3,8-triazaspiro[4.5]decan-4-one derivative.

    • Quantify the dose-dependent reduction in cAMP using a GloSensor or TR-FRET assay to calculate the EC50​ .

  • β-Arrestin 2 Recruitment Assay:

    • Utilize a PathHunter enzyme fragment complementation assay.

    • Treat cells with the test compound and measure chemiluminescence corresponding to β-arrestin 2 binding.

    • Compare the Emax​ against a full agonist reference (e.g., SNC80 for DOR). Ideal candidates will show sub-maximal or negligible β-arrestin recruitment[2].

Protocol 2: In Vivo Anti-Allodynic Validation (CFA Model)

Causality Rationale: NOP and DOR agonists often fail in acute thermal nociception assays (like the tail-flick test) but exhibit profound efficacy in chronic inflammatory states where receptor expression is dynamically upregulated in the dorsal horn[4]. The Complete Freund's Adjuvant (CFA) model perfectly captures this pathology[2].

  • Baseline Assessment: Acclimate C57BL/6 mice to elevated wire mesh grids. Measure baseline mechanical withdrawal thresholds using an electronic von Frey anesthesiometer.

  • Allodynia Induction: Inject 20 µL of CFA intraplantarly into the right hind paw. Allow 24–48 hours for robust mechanical allodynia to develop.

  • Dosing: Administer the 1,3,8-triazaspiro[4.5]decan-4-one derivative (e.g., 1–10 mg/kg, s.c. or p.o.), using Vehicle and Morphine (5 mg/kg) as controls.

  • Efficacy Assessment: Re-evaluate mechanical thresholds at 1, 3, and 24 hours post-dose. A successful anti-allodynic effect is defined by a statistically significant return of the withdrawal threshold toward the pre-CFA baseline[2].

Protocol 3: Motor Safety Validation (Rotarod Test)

Causality Rationale: In the von Frey test, a failure to withdraw the paw could be misinterpreted as analgesia when it is actually caused by sedation, motor deficit, or seizures. The Rotarod test validates that the observed efficacy is purely antinociceptive[5].

  • Training: Train mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) until they can consistently maintain their balance for at least 120 seconds.

  • Testing: Post-administration of the test compound at the highest therapeutic dose, place the mice on the rotarod.

  • Validation: Record the latency to fall. No significant difference between the Vehicle group and the test compound group confirms the absence of motor impairment[5].

Workflow Base 1. Baseline Von Frey Induce 2. CFA Injection Base->Induce Dose 3. Compound Administration Induce->Dose Test 4. Mechanical Thresholds Dose->Test Safety 5. Rotarod Safety Screen Test->Safety

Step-by-step in vivo workflow for validating anti-allodynic efficacy and motor safety.

References

  • Meqbil, Y. J., et al. "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." nih.gov. 2

  • "Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)." acs.org. 3

  • "Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain." mdpi.com.1

  • "Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics." nih.gov. 4

  • "Antinociceptive action of NOP and opioid receptor agonists in the mouse orofacial formalin test." nih.gov. 5

Sources

Validation

Efficacy of 1,3,8-Triazaspiro[4.5]decan-4-one vs Oligomycin A in Cardioprotection: A Mechanistic and Methodological Guide

The Pharmacological Landscape of mPTP Inhibition In the pursuit of clinically viable cardioprotectants, the mitochondrial permeability transition pore (mPTP) remains the ultimate arbiter of cardiomyocyte fate during isch...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Landscape of mPTP Inhibition

In the pursuit of clinically viable cardioprotectants, the mitochondrial permeability transition pore (mPTP) remains the ultimate arbiter of cardiomyocyte fate during ischemia-reperfusion injury (IRI). The F1/Fo-ATP synthase—specifically its c-subunit ring—has been validated as a critical structural component of the mPTP[1]. For decades, researchers have relied on 2, a potent macrolide inhibitor with a Ki of 1 μM[2], to lock the c-ring and prevent pore formation. However, Oligomycin A completely abolishes oxidative phosphorylation, inducing profound cytotoxicity (GI50 of ~10 nM in NCI-60 lines) that strictly limits its use to in vitro proof-of-concept studies[2].

To circumvent this bioenergetic toxicity, rational in silico drug design has yielded a novel class of spiropiperidines[3]. As detailed in recent4, derivatives based on the 1,3,8-Triazaspiro[4.5]decan-4-one scaffold act as oligomycin-analog ligands[4]. They target the exact same binding pocket on the c-ring but decouple mPTP inhibition from ATP synthesis blockade, offering a translatable therapeutic window for clinical cardioprotection[3].

Mechanistic Divergence at the c-Subunit Ring

The causality behind the differing efficacies of these two compounds lies in their steric interactions with the ATP synthase c-ring:

  • Oligomycin A : Binds tightly to the c-ring, physically obstructing the proton half-channels. This halts the rotary motor of the ATP synthase, causing an immediate cessation of ATP production and triggering secondary metabolic necrosis[2].

  • 1,3,8-Triazaspiro[4.5]decan-4-one : Discovered via molecular docking against the oligomycin binding site (PDB ID: 4F4S)[5], this compound stabilizes the closed conformation of the mPTP without projecting into the proton translocation pathway. Consequently, it achieves robust mPTP inhibition (up to 60%)[3] while preserving basal mitochondrial respiration, as corroborated by 1[1].

G Ischemia Ischemia-Reperfusion (ROS & Ca2+ Overload) ATP_Synthase F1/Fo-ATP Synthase (c-subunit ring) Ischemia->ATP_Synthase Triggers mPTP mPTP Opening ATP_Synthase->mPTP Conformational Change CellDeath Cardiomyocyte Death (Apoptosis/Necrosis) mPTP->CellDeath Cytochrome C release Oligomycin Oligomycin A Oligomycin->ATP_Synthase Binds c-ring (Blocks ATP Synthesis) Spiro 1,3,8-Triazaspiro[4.5]decan-4-one Spiro->ATP_Synthase Binds c-ring (Preserves ATP Synthesis)

Mechanism of mPTP inhibition by Oligomycin A vs 1,3,8-Triazaspiro[4.5]decan-4-one.

Quantitative Efficacy & Toxicity Comparison

To objectively evaluate these compounds for drug development pipelines, we must juxtapose their functional metrics. The following table synthesizes data derived from isolated mitochondrial assays and cellular IRI models.

Pharmacological ParameterOligomycin A1,3,8-Triazaspiro[4.5]decan-4-one (Lead Derivative)
Primary Target F1/Fo-ATP synthase (c-ring)F1/Fo-ATP synthase (c-ring)
mPTP Inhibition Efficacy Near 100% (Complete blockade)~60% inhibition (Sufficient for cell survival)
Impact on ATP Synthesis Complete inhibition (Ki ~1 μM)Minimal to no significant inhibition
Cellular Toxicity (GI50) ~10 nM (Highly cytotoxic)>50 μM (Well-tolerated in cardiac models)
Translational Potential None (Strictly a research tool)High (Promising lead for in vivo cardioprotection)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust drug development requires assays that inherently validate their own outputs. Below are the definitive protocols for evaluating these compounds.

Protocol A: Mitochondrial Calcium Retention Capacity (CRC) Assay

Causality & Logic: The mPTP is a calcium- and ROS-activated pore. By isolating mitochondria and titrating them with precise Ca2+ pulses, we force the pore to open. A true cardioprotective drug will increase the number of calcium pulses required to trigger this opening. Self-Validation Checkpoint: The inclusion of a Cyclosporin A (CsA) control arm is mandatory. If CsA (a known mPTP desensitizer via CypD binding) fails to increase the calcium retention capacity, the observed fluorescence spike is not mPTP-mediated, thereby invalidating the mitochondrial preparation.

Step-by-Step Methodology:

  • Isolation : Isolate mitochondria from murine ventricular tissue using differential centrifugation in a sucrose/MOPS homogenization buffer (pH 7.4) at 4°C.

  • Resuspension : Resuspend the mitochondrial pellet (0.5 mg/mL protein concentration) in CRC buffer containing the membrane-impermeable fluorescent dye Calcium Green-5N (1 μM).

  • Pre-incubation : Treat the suspension with either Vehicle (0.1% DMSO), Oligomycin A (1 μM), or 1,3,8-Triazaspiro[4.5]decan-4-one (10 μM) for 5 minutes.

  • Pulsing : Infuse Ca2+ pulses (10 nmol/mg protein) every 60 seconds using an automated injection system.

  • Readout : Continuously monitor extramitochondrial fluorescence (Ex: 505 nm, Em: 535 nm). A sudden, massive spike in fluorescence indicates the exact moment of mPTP opening (calcium release).

Workflow Isolate 1. Isolate Mitochondria (Differential Centrifugation) Incubate 2. Compound Pre-incubation (Vehicle, Oligomycin A, or Spiro) Isolate->Incubate Pulse 3. Ca2+ Pulsing (10 nmol/mg protein/min) Incubate->Pulse Measure 4. Fluorometric Readout (Calcium Green-5N) Pulse->Measure Validate 5. Self-Validation (CsA Control Arm) Measure->Validate

Step-by-step workflow for the self-validating Calcium Retention Capacity (CRC) assay.

Protocol B: Simulated Ischemia-Reperfusion (sIR) in Isolated Cardiomyocytes

Causality & Logic: To translate mitochondrial findings to cellular efficacy, we must simulate the ischemic insult (hypoxia + nutrient deprivation) and the reperfusion injury (reoxygenation + ROS burst). Self-Validation Checkpoint: Lactate Dehydrogenase (LDH) release is measured in tandem with intracellular ATP levels. A drop in ATP without LDH release indicates metabolic stunning, whereas simultaneous LDH release confirms terminal necrosis, ensuring we are strictly measuring irreversible cell death.

Step-by-Step Methodology:

  • Cell Preparation : Isolate adult murine cardiomyocytes via retrograde Langendorff perfusion with collagenase type II.

  • Ischemic Insult : Replace standard culture media with an ischemic buffer (glucose-free, pH 6.5) and incubate the cells in a hypoxia chamber (1% O2, 5% CO2) for 45 minutes.

  • Reperfusion & Treatment : Initiate reperfusion by replacing the buffer with a normoxic, glucose-containing medium (pH 7.4). Immediately introduce the test compounds: Vehicle, Oligomycin A (titrated down to 0.1 μM to delay acute toxicity), or 1,3,8-Triazaspiro[4.5]decan-4-one (10 μM).

  • Quantification : After 2 hours of reperfusion, quantify cell death via a colorimetric LDH release assay in the supernatant, normalized to total cellular LDH (lysed control).

References

  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model - PMC . nih.gov. 3

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy - SFERA . unife.it.1

  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model | Journal of Medicinal Chemistry - ACS Publications . acs.org. 4

  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia-Reperfusion Injury in a Renal Cell Model - ResearchGate . researchgate.net. 5

  • Oligomycin A (MCH 32) | Mitochondrial ATP Synthase Inhibitor | MedChemExpress . medchemexpress.com.2

Sources

Comparative

Confirming the G-Protein Signaling Bias of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives: A Comparative Guide

Executive Summary The development of novel analgesics and anxiolytics targeting the nociceptin/orphanin FQ (NOP) and delta-opioid (DOR) receptors has historically been hindered by adverse effects such as tolerance, seizu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel analgesics and anxiolytics targeting the nociceptin/orphanin FQ (NOP) and delta-opioid (DOR) receptors has historically been hindered by adverse effects such as tolerance, seizures, and sedation. The 1,3,8-Triazaspiro[4.5]decan-4-one scaffold—most famously represented by the systemically active NOP agonist Ro 64-6198—has been a cornerstone in opioid pharmacology. However, while the parent Ro 64-6198 acts as an unbiased full agonist, recent medicinal chemistry advancements have optimized this chemotype to yield highly selective, G-protein biased derivatives .

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating experimental framework to objectively confirm and quantify the G-protein signaling bias of these next-generation 1,3,8-Triazaspiro[4.5]decan-4-one derivatives against standard reference agonists.

The Pharmacological Challenge: Why Bias Matters

To understand the necessity of our experimental design, we must first establish the causality behind GPCR functional selectivity. When a ligand binds to an opioid receptor (NOP or DOR), it stabilizes specific receptor conformations that can independently engage two primary transducer pathways:

  • G αi/o​ Protein Pathway: Inhibits adenylyl cyclase, reduces cAMP, and drives the desired therapeutic effects (analgesia, anxiolysis).

  • β -Arrestin 2 Pathway: Recruited following receptor phosphorylation by GRKs, leading to receptor internalization, desensitization, and the downstream signaling cascades responsible for adverse effects (tolerance, pro-convulsant activity).

Confirming that a 1,3,8-Triazaspiro[4.5]decan-4-one derivative is "biased" means proving statistically that it preferentially stabilizes the G-protein-coupling conformation while failing to efficiently recruit β -arrestin 2.

Signaling Ligand 1,3,8-Triazaspiro[4.5]decan-4-one Derivative Receptor Opioid Receptor (NOP / DOR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Biased Activation Arrestin β-Arrestin 2 Receptor->Arrestin Reduced Recruitment cAMP ↓ cAMP Levels Gi->cAMP Therapeutic Analgesia & Anxiolysis cAMP->Therapeutic Internalization Receptor Internalization Arrestin->Internalization Adverse Tolerance & Adverse Effects Internalization->Adverse

Divergent GPCR signaling pathways highlighting G-protein bias for therapeutic efficacy.

Comparative Performance: Scaffold vs. Standard Agonists

To objectively evaluate a novel derivative, it must be benchmarked against established reference ligands. The endogenous peptide N/OFQ and the parent scaffold Ro 64-6198 serve as unbiased NOP references [1][4]. For DOR-targeted derivatives, SNC80 serves as the standard high-arrestin recruiting reference [2].

The table below summarizes the expected quantitative shift when transitioning from the parent scaffold to an optimized, G-protein biased 1,3,8-Triazaspiro[4.5]decan-4-one derivative.

LigandTarget pEC50​ (cAMP) Emax​ (cAMP) pEC50​ ( β -Arrestin) Emax​ ( β -Arrestin)Bias Profile
N/OFQ (Reference)NOP9.77100%8.50100%Unbiased (Reference)
Ro 64-6198 (Parent Scaffold)NOP7.59106%6.8098%Unbiased [1]
SNC80 (Reference)DOR8.20100%7.90100%Unbiased / High Arrestin
Optimized 4-one Derivative DOR/NOP8.1095%< 5.00< 15%Strong G-Protein Bias [2]

Data synthesized from foundational pharmacological characterizations of the spiro-scaffold [1][2].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, bias cannot be determined by a single assay. It requires a parallel, self-validating workflow that interrogates both pathways under highly controlled conditions.

Workflow cluster_assays Parallel In Vitro Assays Start Compound Library (1,3,8-Triazaspiro[4.5]decan-4-ones) cAMP cAMP GloSensor Assay (G-protein Efficacy) Start->cAMP Arrestin PathHunter Assay (β-Arrestin 2 Recruitment) Start->Arrestin Data Dose-Response Curves (Emax & EC50) cAMP->Data Arrestin->Data Model Black-Leff Operational Model (Calculate τ and KA) Data->Model Bias ΔΔlog(τ/KA) Calculation (Determine Bias Factor) Model->Bias

Analytical workflow for quantifying ligand bias using parallel assays and the operational model.

G-Protein Efficacy: Real-Time cAMP GloSensor Assay

Causality for Assay Selection: We utilize the Promega GloSensor assay rather than endpoint TR-FRET assays (like LANCE cAMP). GPCR G-protein signaling is highly dynamic. Endpoint assays often miss the peak efficacy ( Emax​ ) of transient G-protein activation, which artificially skews the bias calculation. GloSensor provides a live-cell, real-time kinetic readout.

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing the target receptor (NOP or DOR) and the pGloSensor-22F plasmid at 20,000 cells/well in a 384-well white plate.

  • Substrate Equilibration: Incubate cells with 2% GloSensor cAMP Reagent in assay buffer for 2 hours at room temperature to allow intracellular substrate accumulation.

  • Adenylyl Cyclase Stimulation: Because NOP/DOR are Gi/o​ -coupled (which decrease cAMP), we must pre-stimulate the system. Add 1 μ M Forskolin to elevate baseline cAMP levels.

    • Expert Insight: Avoid using high concentrations of PDE inhibitors (like IBMX) here. While they prevent cAMP degradation, excessive IBMX can artificially mask the Emax​ of Gi​ -mediated inhibition by overwhelming the adenylyl cyclase.

  • Ligand Addition: Dispense the 1,3,8-Triazaspiro[4.5]decan-4-one derivatives in a 10-point concentration-response curve ( 10−11 to 10−5 M).

  • Kinetic Readout: Measure luminescence continuously for 45 minutes. Extract the peak inhibition value for dose-response curve fitting.

β -Arrestin 2 Recruitment: PathHunter EFC Assay

Causality for Assay Selection: We utilize the DiscoverX PathHunter Enzyme Fragment Complementation (EFC) assay. While BRET is excellent for kinetics, PathHunter provides massive signal amplification through enzymatic turnover (active β -galactosidase). This high signal-to-background ratio is critical for accurately detecting weak partial agonism. If an assay lacks sensitivity, a weak arrestin recruiter might be falsely labeled as "perfectly biased."

Protocol:

  • Cell Plating: Seed PathHunter engineered CHO-K1 cells (expressing the GPCR-ProLink fusion and β -Arrestin-Enzyme Acceptor fusion) at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Ligand Incubation: Add compounds in a 10-point concentration-response curve. Incubate for exactly 90 minutes at 37°C.

    • Expert Insight: GPCR internalization kinetics vary by ligand. A 90-minute incubation ensures the system reaches steady-state β -arrestin recruitment rather than a transient peak [3].

  • Detection: Add PathHunter Detection Reagent working solution. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure chemiluminescence on a standard microplate reader.

Data Interpretation: Quantifying Bias via the Operational Model

Simply comparing EC50​ ratios between the two assays is a critical error. It ignores system amplification and partial agonism, leading to "observational bias." To rigorously confirm the bias of the 1,3,8-Triazaspiro[4.5]decan-4-one derivatives, we must isolate the ligand's intrinsic efficacy from the assay's specific sensitivity.

We apply the Black-Leff Operational Model of Agonism :

  • Fit the dose-response data from both assays to the operational model to determine the transducer coefficient ( τ ) and the equilibrium dissociation constant ( KA​ ) for each ligand.

  • Calculate the transduction ratio: log(τ/KA​) .

  • Normalize the test derivative against the reference agonist (e.g., N/OFQ for NOP, or SNC80 for DOR) to find the relative activity: Δlog(τ/KA​) .

  • Calculate the final Bias Factor by subtracting the relative activity of the arrestin pathway from the G-protein pathway: Bias Factor = ΔΔlog(τ/KA​)

A positive ΔΔlog(τ/KA​) significantly greater than 1.0 formally confirms that the engineered 1,3,8-Triazaspiro[4.5]decan-4-one derivative is a true G-protein biased agonist.

Conclusion

The 1,3,8-Triazaspiro[4.5]decan-4-one scaffold remains a highly versatile chemotype in opioid drug discovery. While early iterations like Ro 64-6198 demonstrated the feasibility of systemically active NOP agonism, they lacked functional selectivity. By employing the rigorous, self-validating parallel assay framework and operational modeling detailed in this guide, researchers can confidently confirm the G-protein bias of next-generation derivatives, paving the way for safer analgesics with widened therapeutic windows.

References

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience.1

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.2

  • Beta-arrestin 2 rather than G protein efficacy determines the anxiolytic-versus antidepressant-like effects of nociceptin/orphanin FQ receptor ligands. Scilit.3

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC.4

Sources

Validation

Assessing the neurological side effects of 1,3,8-Triazaspiro[4.5]decan-4-one analogs

An Application Scientist’s Guide to Assessing the Neurological Side Effects of 1,3,8-Triazaspiro[4.5]decan-4-one Analogs The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Assessing the Neurological Side Effects of 1,3,8-Triazaspiro[4.5]decan-4-one Analogs

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a privileged pharmacophore in medicinal chemistry, most prominently featured in classical neuroleptic agents such as spiperone and fluspirilene[1]. While these analogs exhibit profound efficacy in managing psychotic disorders via potent dopamine D2 and serotonin 5-HT2A receptor antagonism, their clinical utility is frequently bottlenecked by severe neurological side effects, including extrapyramidal symptoms (EPS), catalepsy, and tardive dyskinesia[2].

For drug development professionals engineering next-generation antipsychotics or novel delta-opioid receptor (DOR) agonists based on this spirocyclic core, rigorously assessing motoric side effects is non-negotiable. This guide provides a comparative analysis of the spiro-decane class against alternative antipsychotics and details the self-validating experimental protocols required to quantify their neurological liabilities.

Mechanistic Grounding: The Causality of EPS

The induction of extrapyramidal symptoms by 1,3,8-triazaspiro[4.5]decan-4-one analogs is not an off-target effect; it is a direct consequence of their primary pharmacodynamics. Spiperone, the prototypical analog, binds to the striatal D2 receptor with sub-nanomolar affinity (K_i ~ 0.06 nM).

In vivo Positron Emission Tomography (PET) studies have established a strict mechanistic threshold: antipsychotic efficacy typically requires ~65% D2 receptor occupancy, but when occupancy exceeds 78-80%, the risk of EPS and catalepsy increases exponentially[3]. By blocking D2 autoreceptors and postsynaptic receptors in the basal ganglia, these analogs remove the inhibitory tone on adenylyl cyclase. This leads to a surge in cAMP, activation of Protein Kinase A (PKA), and hyper-phosphorylation of DARPP-32, ultimately resulting in the motor rigidity observed as catalepsy in rodent models[4].

Pathway Spiperone 1,3,8-Triazaspiro[4.5]decan-4-one (e.g., Spiperone) D2R Striatal D2 Receptor (Blockade >80%) Spiperone->D2R Antagonizes cAMP cAMP Accumulation (Disinhibition of AC) D2R->cAMP Removes Inhibition PKA PKA Activation cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates EPS Extrapyramidal Symptoms (Catalepsy / Rigidity) DARPP32->EPS Motor Dysfunction

Mechanism of spiperone-induced catalepsy via D2 receptor blockade and DARPP-32 activation.

Comparative Performance: Spiro-decanes vs. Alternatives

To objectively evaluate the performance of 1,3,8-triazaspiro[4.5]decan-4-one analogs, we must benchmark them against structurally distinct reference compounds: typical butyrophenones (e.g., Haloperidol) and atypical antipsychotics (e.g., Risperidone, Clozapine).

The spiro-decane analogs generally exhibit a narrower therapeutic window between the dose required for behavioral efficacy (e.g., conditioned avoidance response) and the dose that induces catalepsy[2]. Atypicals circumvent this by either lowering D2 affinity or maintaining a high 5-HT2A/D2 binding ratio, which facilitates dopamine release in the striatum to counteract motor blockade[5].

Table 1: Pharmacological and Behavioral Comparison of Antipsychotic Classes

CompoundChemical ClassD2 Affinity (K_i, nM)5-HT2A Affinity (K_i, nM)Catalepsy ED50 (mg/kg, rat)EPS Liability
Spiperone 1,3,8-Triazaspiro[4.5]decan-4-one~0.06~1.20.1 - 0.2Very High
Haloperidol Butyrophenone~1.2~45~0.12High
Risperidone Benzisoxazole (Atypical)~3.0~0.16> 2.0Moderate
Clozapine Dibenzodiazepine (Atypical)~126~12> 20Low

Data synthesized from standard radioligand binding assays and in vivo behavioral models[6].

Self-Validating Experimental Protocols

To accurately assess the neurological side effects of novel 1,3,8-triazaspiro[4.5]decan-4-one derivatives, researchers must employ robust, internally controlled assays. The following protocols are designed to ensure data integrity through built-in validation steps.

Protocol A: The In Vivo Catalepsy Bar Test

The bar test is the gold standard for predicting EPS liability in humans[7]. To ensure the system is self-validating, every cohort must include a vehicle-treated negative control (to establish baseline mobility) and a haloperidol-treated positive control (to confirm assay sensitivity)[6].

Causality of Design: We utilize a 4 cm elevated bar to force the animal into an unnatural posture. A 300-second cutoff is strictly enforced to differentiate pharmacologically induced catalepsy from natural resting behavior.

  • Acclimation: Habituate adult male Wistar rats to the testing room for 1 hour prior to the experiment to minimize stress-induced freezing (a common false positive).

  • Dosing & Controls: Administer the test analog (e.g., 0.05, 0.1, 0.5 mg/kg, i.p.). Concurrently dose a positive control group with Haloperidol (1.0 mg/kg, i.p.) and a negative control group with saline/vehicle[4].

  • Incubation: Wait 60 minutes post-injection to allow for peak brain penetrance and receptor target engagement.

  • Placement: Gently lift the rat by the tail and place both forepaws on a horizontal wooden bar (0.9 cm diameter) elevated 4 cm from the floor.

  • Measurement: Start the stopwatch. Record the latency (in seconds) until the rat removes both forepaws from the bar. If the rat remains on the bar for 300 seconds, remove the animal and record the maximum score (300s).

  • Validation Check: If the vehicle control exceeds 30 seconds, or the haloperidol control fails to reach >200 seconds, the assay is invalid and must be repeated.

Workflow Step1 Animal Dosing (Analog vs. Controls) Step2 Incubation Period (60 mins for BBB penetration) Step1->Step2 Step3 Bar Test Placement (Forepaws on 4cm bar) Step2->Step3 Step4 Latency Measurement (Max 300s cutoff) Step3->Step4 Step5 Data Validation (Check Haloperidol >200s) Step4->Step5

Standardized in vivo workflow for assessing antipsychotic-induced catalepsy in rodent models.

Protocol B: Ex Vivo Radioligand Binding (Target Occupancy)

Behavioral data must be correlated with target engagement. This protocol measures the actual percentage of D2 receptors blocked by the analog in the striatum.

  • Tissue Preparation: 60 minutes post-dosing, sacrifice the animal, rapidly dissect the striatum, and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Tracer Incubation: Incubate the homogenate with 0.5 nM [3H]-spiperone (a highly specific D2/5-HT2A radioligand) for 60 minutes at 25°C.

  • Non-Specific Binding: Define non-specific binding in a parallel set of tubes using 10 µM (+)-butaclamol.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with cold buffer and quantify radioactivity using liquid scintillation counting.

  • Analysis: Calculate D2 occupancy by comparing the specific binding in analog-treated animals to vehicle-treated animals. An occupancy >80% strongly correlates with the onset of catalepsy[3].

Strategic Outlook for Drug Developers

While the 1,3,8-triazaspiro[4.5]decan-4-one core inherently carries a high risk for neurological side effects due to its rigid conformation and optimal fit within the D2 orthosteric site, it remains highly valuable. Current structure-activity relationship (SAR) strategies focus on modifying the N-3 nitrogen or the 1-phenyl moiety to shift the pharmacological profile towards 5-HT2A inverse agonism or to introduce functional selectivity (biased agonism/antagonism)[2]. By rigorously applying the comparative frameworks and self-validating protocols outlined above, developers can successfully identify analogs that maintain efficacy while avoiding the >80% D2 occupancy threshold that triggers EPS.

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